Siais100
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C44H50ClF2N9O5S |
|---|---|
Peso molecular |
890.4 g/mol |
Nombre IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[4-[4-[6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]sulfanyl]hexyl]piperazin-1-yl]piperidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C44H50ClF2N9O5S/c45-44(46,47)61-32-10-8-30(9-11-32)50-41(58)29-26-34(36-14-17-49-52-36)40(48-27-29)55-19-15-31(16-20-55)54-23-21-53(22-24-54)18-3-1-2-4-25-62-38-7-5-6-33-35(38)28-56(43(33)60)37-12-13-39(57)51-42(37)59/h5-11,14,17,26-27,31,37H,1-4,12-13,15-16,18-25,28H2,(H,49,52)(H,50,58)(H,51,57,59) |
Clave InChI |
QRGISIMVAZWDHL-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Siais100: A Targeted Protein Degrader for Chronic Myeloid Leukemia - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance, particularly the T315I mutation, persist. Siais100 is a novel therapeutic agent designed to overcome these limitations. It is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of the BCR-ABL protein, offering a distinct mechanism of action compared to traditional inhibitors. This technical guide provides an in-depth overview of the core mechanism of action of this compound in CML, including its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule built on the framework of the allosteric BCR-ABL inhibitor, asciminib.[1][2] It is designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the BCR-ABL oncoprotein.[1][2]
The molecule consists of three key components:
-
A BCR-ABL binding moiety: Derived from asciminib, this part of the molecule binds to the myristoyl pocket of the ABL kinase domain.[1][2]
-
An E3 Ubiquitin Ligase recruiting moiety: this compound incorporates a ligand that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2]
-
A flexible linker: This connects the BCR-ABL binding and CRBN recruiting moieties, enabling the formation of a stable ternary complex between BCR-ABL and CRBN.[2]
Upon administration, this compound facilitates the proximity-induced ubiquitination of BCR-ABL by the CRBN E3 ligase complex. This poly-ubiquitin tag marks the BCR-ABL protein for recognition and subsequent degradation by the 26S proteasome.[1][2] This degradation-based mechanism is catalytic, meaning a single molecule of this compound can induce the degradation of multiple BCR-ABL proteins.
Quantitative Efficacy Data
This compound has demonstrated potent and efficient degradation of BCR-ABL in preclinical models. The following tables summarize the key quantitative data obtained in the human CML cell line, K562.
| Parameter | Value | Cell Line | Description | Citation |
| DC50 | 2.7 nM | K562 | The concentration of this compound required to degrade 50% of the target protein. | [1][2] |
| Dmax | 91.2% | K562 | The maximum percentage of BCR-ABL degradation achieved. | [2] |
| IC50 | 12 nM | K562 | The concentration of this compound that inhibits 50% of cell proliferation. | [1][2] |
| Concentration | Degradation Ratio | Time Point | Cell Line | Citation |
| 5 nM | 81.78% | Not Specified | K562 | [1] |
| 100 nM | 91.20% | Not Specified | K562 | [1] |
Overcoming Drug Resistance
A significant advantage of this compound is its ability to degrade mutated forms of BCR-ABL that are resistant to conventional TKIs. This compound has been shown to be effective against a panel of clinically relevant drug-resistant mutations, including the highly challenging T315I "gatekeeper" mutation.[1] This suggests that this compound could be a valuable therapeutic option for CML patients who have developed resistance to standard therapies.
Downstream Signaling Consequences
The degradation of BCR-ABL by this compound leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. The primary consequence is the reduction of phosphorylated BCR-ABL (p-BCR-ABL), the active form of the oncoprotein.[1] This, in turn, is expected to downregulate key signaling cascades, including:
-
RAS/MAPK Pathway: Involved in cell proliferation and survival.
-
PI3K/AKT Pathway: A central regulator of cell growth, metabolism, and survival.
-
JAK/STAT Pathway: Critical for cytokine signaling and hematopoietic cell development.
Off-Target Effects and Neo-Substrate Degradation
Proteomics analysis has revealed that in addition to BCR-ABL, this compound also induces the degradation of other proteins, known as neo-substrates. These include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and the zinc finger protein ZFP91.[2] The degradation of IKZF1 and IKZF3 is a known mechanism of action for immunomodulatory drugs (IMiDs) that also recruit CRBN. In other hematological malignancies, the degradation of these transcription factors has been linked to anti-tumor and immunomodulatory effects. The functional consequences of degrading IKZF1, IKZF3, and ZFP91 in the context of CML are an active area of investigation and may contribute to the overall therapeutic profile of this compound.[3]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
K562 CML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for BCR-ABL Degradation and Phosphorylation
This protocol is used to quantify the degradation of BCR-ABL and assess the inhibition of its phosphorylation.
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BCR-ABL, anti-phospho-BCR-ABL (p-BCR-ABL), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat K562 cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Global Proteomics Analysis
This protocol outlines the general workflow for identifying proteins degraded by this compound.
Procedure:
-
Sample Preparation: Treat K562 cells with this compound or a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequences and relative abundance.
-
Data Analysis: Use specialized software to identify the proteins from the peptide sequences and quantify the changes in protein abundance between the this compound-treated and control samples. Proteins with significantly reduced abundance in the treated samples are identified as potential targets of this compound-mediated degradation.
Future Directions
The preclinical data for this compound are highly promising, positioning it as a potential next-generation therapeutic for CML. Future research should focus on:
-
In vivo efficacy and safety studies: Evaluating the therapeutic window and potential toxicities of this compound in animal models of CML.
-
Pharmacokinetics and pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its dose-dependent effects on BCR-ABL degradation in vivo.
-
Elucidation of the role of neo-substrate degradation: Investigating the contribution of IKZF1, IKZF3, and ZFP91 degradation to the overall anti-leukemic activity of this compound.
-
Clinical trials: Ultimately, the efficacy and safety of this compound will need to be established in well-controlled clinical trials in CML patients, including those who are resistant or intolerant to current TKI therapies.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for CML. Its novel mechanism of action, which involves the catalytic degradation of the BCR-ABL oncoprotein, offers the potential to overcome the limitations of existing TKI therapies. The potent and specific degradation of both wild-type and mutated forms of BCR-ABL, including the T315I mutant, highlights its promise as a future treatment for CML. The in-depth understanding of its molecular mechanism, as outlined in this guide, provides a solid foundation for its continued development and eventual clinical application.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming IMiD resistance in T-cell lymphomas through potent degradation of ZFP91 and IKZF1 - PMC [pmc.ncbi.nlm.nih.gov]
Siais100: A Technical Deep Dive into a Novel BCR-ABL Degrader
For Researchers, Scientists, and Drug Development Professionals
Siais100 is a potent and selective degrader of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). Developed by researchers at the Shanghai Institute for Advanced Immunochemical Studies and Shanghai Tech University, this molecule represents a promising therapeutic strategy for CML, particularly in cases of resistance to traditional tyrosine kinase inhibitors (TKIs). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and the experimental protocols used in its initial characterization.
Core Mechanism: Targeted Protein Degradation via PROTAC Technology
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1] Unlike conventional inhibitors that merely block the function of a target protein, PROTACs induce its complete degradation.
The molecular architecture of this compound consists of three key components:
-
A Target-Binding Ligand: This portion of this compound is based on the structure-activity relationship (SAR) of asciminib (B605619), an allosteric inhibitor of BCR-ABL.[1] It specifically binds to the myristoyl-binding pocket of the ABL kinase domain, ensuring high selectivity for the BCR-ABL oncoprotein.[1][2]
-
An E3 Ubiquitin Ligase-Recruiting Ligand: this compound incorporates a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
A Flexible Linker: This chemical linker connects the target-binding and E3 ligase-recruiting moieties, optimizing the formation of a stable ternary complex.
The mechanism of action unfolds in a catalytic manner. This compound first binds to both the BCR-ABL protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex. This proximity allows the E3 ligase to tag the BCR-ABL protein with ubiquitin molecules. The poly-ubiquitinated BCR-ABL is then recognized and degraded by the proteasome, the cell's primary machinery for protein catabolism.
Quantitative Performance Data
This compound has demonstrated potent activity in preclinical studies. Key performance metrics are summarized below.
| Parameter | Cell Line | Value | Description |
| DC50 | K562 | 2.7 nM | The concentration of this compound required to degrade 50% of the BCR-ABL protein.[1][4] |
| Dmax | K562 | 91.2% | The maximum percentage of BCR-ABL degradation achieved with this compound.[3] |
| IC50 | K562 | 12 nM | The concentration of this compound that inhibits 50% of cell proliferation.[1][5] |
Efficacy Against Drug-Resistant Mutations
A significant advantage of this compound is its ability to degrade clinically relevant, drug-resistant mutants of BCR-ABL, including the gatekeeper T315I mutation, which confers resistance to many TKIs.[1] this compound also effectively degrades the G250E/T315I double mutant in a dose-dependent manner.[4][6] This suggests that this compound could be a viable treatment option for patients who have developed resistance to current therapies.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
Cell Culture
-
K562 Cells: A human CML cell line positive for the BCR-ABL fusion gene was used for in vitro experiments.[1][3]
-
32D Cells: A murine myeloid cell line was engineered to express BCR-ABL with specific mutations (e.g., G250E/T315I) to assess the efficacy of this compound against resistant forms of the oncoprotein.[4][6]
Western Blotting for Protein Degradation
This technique was employed to quantify the degradation of BCR-ABL protein following treatment with this compound.
Cell Proliferation Assay (CCK-8)
The anti-proliferative activity of this compound was assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: K562 cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a range of this compound concentrations.
-
Incubation: The plates were incubated for a specified period (e.g., 48 hours).[5]
-
CCK-8 Addition: CCK-8 solution was added to each well.
-
Incubation: The plates were incubated to allow for color development.
-
Absorbance Reading: The absorbance at a specific wavelength was measured using a microplate reader to determine cell viability.
Computational Modeling
Computational simulations were utilized to elucidate the binding model and evaluate the stability of the ternary complex formed by this compound, BCR-ABL, and CRBN.[3] These in silico methods provide insights into the molecular interactions driving the efficacy of the PROTAC.
Sustained Response and Future Directions
In vitro studies have shown that this compound induces sustained degradation of BCR-ABL, with its efficacy maintained for up to 96 hours after washout of the compound.[1] This durable response highlights the potential for less frequent dosing in a clinical setting.
The data strongly support the further investigation of this compound as a potential therapeutic agent for CML.[1] Future research will likely focus on in vivo efficacy and safety studies, as well as the exploration of combination therapies with other anti-cancer agents. The development of this compound and similar PROTAC degraders represents a significant advancement in the field of targeted cancer therapy, offering a novel approach to overcoming drug resistance and improving patient outcomes.
References
- 1. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 2. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
SIAIS100: A Technical Guide to a Novel BCR-ABL PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SIAIS100 is a potent and selective degrader of the BCR-ABL fusion protein, the primary driver of chronic myeloid leukemia (CML). Operating through the Proteolysis Targeting Chimera (PROTAC) mechanism, this compound utilizes an asciminib-based warhead to target the myristoyl pocket of BCR-ABL and recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce targeted ubiquitination and subsequent proteasomal degradation. This novel approach offers a promising therapeutic strategy to overcome the challenges of resistance associated with traditional tyrosine kinase inhibitors (TKIs). This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental methodologies.
Introduction to BCR-ABL and PROTAC Technology
Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[1] While TKIs have revolutionized CML treatment, the emergence of resistance mutations, such as the gatekeeper T315I mutation, remains a significant clinical challenge.[2][3]
PROTACs represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mechanism allows for the elimination of the target protein, offering a potential advantage over traditional occupancy-based inhibitors.
This compound: Mechanism of Action
This compound is a PROTAC designed to specifically target the BCR-ABL oncoprotein for degradation.[2][3] It is composed of three key components:
-
A warhead based on asciminib: This portion of the molecule binds to the myristoyl pocket of the ABL kinase domain, an allosteric site distinct from the ATP-binding site targeted by many traditional TKIs.[2][3] This provides a unique targeting mechanism and the potential to overcome resistance mutations that affect the ATP-binding site.
-
A Cereblon (CRBN) E3 ligase ligand: This moiety recruits the CRBN E3 ubiquitin ligase.[3]
-
An optimized linker: The linker connects the asciminib-based warhead and the CRBN ligand, and its length and composition are critical for the formation of a stable ternary complex between BCR-ABL and CRBN.
The formation of this ternary complex (BCR-ABL : this compound : CRBN) initiates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action of this compound.
Quantitative Data Presentation
This compound has demonstrated potent in vitro activity in degrading BCR-ABL and inhibiting the proliferation of CML cells. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| DC50 | K562 | 2.7 nM | [4][5] |
| IC50 | K562 | 12 nM | [1][4] |
Table 1: In vitro potency of this compound in K562 CML cells.
| Concentration | Degradation Ratio | Reference |
| 5 nM | 81.78% | [1][4] |
| 100 nM | 91.20% | [1][4] |
Table 2: BCR-ABL degradation in K562 cells treated with this compound.
This compound has also shown efficacy against clinically relevant BCR-ABL mutations, including the T315I mutation, which confers resistance to many TKIs.[2] Furthermore, this compound induces sustained degradation of BCR-ABL, with its effects maintained for up to 96 hours after drug removal.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound.
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia cell line)
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for BCR-ABL Degradation
-
Cell Treatment: Seed K562 cells at a density of 1 x 10^6 cells/well in a 6-well plate. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 8 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCR-ABL (specific for the ABL portion) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the BCR-ABL signal to the loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified BCR-ABL protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex in ubiquitination buffer.
-
PROTAC Addition: Add this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by western blotting using an antibody specific for BCR-ABL to detect the formation of higher molecular weight polyubiquitinated BCR-ABL species.
Signaling Pathways and Experimental Workflow
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL tyrosine kinase activates a complex network of downstream signaling pathways, leading to increased cell proliferation and survival. Key pathways include the Ras/MAPK pathway and the PI3K/Akt pathway.
Figure 2: Simplified BCR-ABL signaling pathways.
Experimental Workflow for this compound Evaluation
The evaluation of a novel PROTAC degrader like this compound follows a structured workflow, from initial in vitro characterization to potential in vivo studies.
Figure 3: General experimental workflow for this compound evaluation.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for CML. Its novel mechanism of action, potent in vitro activity, and efficacy against resistance-conferring mutations highlight its potential as a next-generation therapeutic for patients who have developed resistance to conventional TKIs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising BCR-ABL PROTAC degrader.
References
Principle of SIAIS100 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Hijacking the Ubiquitin-Proteasome System
SIAIS100 is a potent and selective degrader of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML).[1][2][3] It operates on the principle of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific proteins from the cell.[1][3] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs like this compound facilitate the complete removal of the protein by coopting the cell's own protein disposal machinery: the ubiquitin-proteasome system.[4][5][6]
This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker.[4][7] One end binds to the target protein, BCR-ABL, while the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[8][9] This binding induces the formation of a ternary complex between BCR-ABL, this compound, and the CRBN E3 ligase.[7][8] The close proximity orchestrated by this compound allows the E3 ligase to tag the BCR-ABL protein with a chain of ubiquitin molecules.[5][10] This poly-ubiquitination serves as a molecular signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the BCR-ABL protein.[5][6]
Mechanism of Action and Signaling Pathway
The oncogenic BCR-ABL protein promotes cancer cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][8][11] By degrading the BCR-ABL protein, this compound effectively shuts down these pro-survival signals.
The mechanism of action of this compound can be visualized as a catalytic cycle where a single molecule of this compound can induce the degradation of multiple BCR-ABL proteins. Once the poly-ubiquitinated BCR-ABL is degraded by the proteasome, this compound is released and can bind to another BCR-ABL protein, initiating the cycle anew.
Below is a diagram illustrating the signaling pathway of BCR-ABL and the mechanism of this compound-mediated degradation.
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Quantitative Data Summary
This compound has demonstrated high potency in degrading BCR-ABL and inhibiting the proliferation of CML cells. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line | Description | Reference |
| DC50 | 2.7 nM | K562 | The concentration of this compound required to degrade 50% of BCR-ABL protein. | [12][13] |
| Dmax | 91.2% | K562 | The maximum degradation of BCR-ABL protein achieved with this compound. | [12] |
| IC50 | 12 nM | K562 | The concentration of this compound that inhibits 50% of K562 cell proliferation. | [13] |
| Concentration | Degradation Ratio | Time | Cell Line | Reference |
| 5 nM | 81.78% | Not Specified | K562 | [13] |
| 100 nM | 91.20% | Not Specified | K562 | [13] |
| 100 nM | Significant Decrease | 8 hours | K562 | [13] |
This compound is also effective against clinically relevant drug-resistant mutations of BCR-ABL, including the T315I mutation.[3][12]
Experimental Protocols
Western Blot Analysis of this compound-Mediated BCR-ABL Degradation
This protocol outlines the general steps to assess the degradation of BCR-ABL in a CML cell line (e.g., K562) following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCR-ABL overnight at 4°C.
-
Use a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the corresponding loading control.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
The following diagram illustrates the experimental workflow for the Western Blot analysis.
Caption: Western Blot workflow for analyzing protein degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
SIAIS100: A Novel Proteolysis-Targeting Chimera for Overcoming TKI Resistance in BCR-ABL Positive Leukemias
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resistance to tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The development of mutations in the BCR-ABL1 kinase domain, particularly the gatekeeper T315I mutation, often renders conventional TKIs ineffective. SIAIS100, a novel proteolysis-targeting chimera (PROTAC), offers a promising strategy to overcome this resistance. By hijacking the cell's ubiquitin-proteasome system, this compound induces the targeted degradation of the BCR-ABL protein, rather than merely inhibiting its kinase activity. This technical guide provides a comprehensive overview of the core mechanism, preclinical efficacy, and experimental validation of this compound, presenting a robust case for its potential as a next-generation therapeutic for TKI-resistant leukemias.
Introduction: The Challenge of TKI Resistance
The fusion protein BCR-ABL is the primary driver of CML.[1] TKIs have revolutionized the treatment of CML, but drug resistance, often due to mutations in the BCR-ABL kinase domain, remains a major hurdle.[2] The T315I mutation, for instance, is notoriously resistant to most clinically available TKIs.[2] This has spurred the development of novel therapeutic strategies that can effectively target and eliminate these mutated forms of BCR-ABL.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed as a PROTAC. It comprises three key components:
-
A warhead: Based on the allosteric inhibitor asciminib, which binds to the myristoyl pocket of the ABL kinase domain.[3]
-
An E3 ligase-recruiting ligand: This moiety engages the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
A linker: A chemical linker that connects the warhead and the E3 ligase ligand.[3]
The binding of this compound to both BCR-ABL and CRBN facilitates the formation of a ternary complex. This proximity induces the ubiquitination of BCR-ABL by the E3 ligase machinery, marking it for degradation by the 26S proteasome.[3] This degradation-based mechanism is fundamentally different from the occupancy-driven inhibition of TKIs and offers the potential to overcome resistance mutations.
Quantitative Data Presentation
This compound has demonstrated potent and robust degradation of BCR-ABL and significant anti-proliferative activity in preclinical models.
| Parameter | Cell Line | Value | Reference |
| DC50 | K562 | 2.7 nM | [3] |
| Dmax | K562 | 91.2% | [3] |
| IC50 | K562 | 12 nM | [3] |
Table 1: In Vitro Activity of this compound in K562 Cells
Furthermore, this compound has shown significant efficacy in degrading various clinically relevant TKI-resistant mutants of BCR-ABL.
| BCR-ABL Mutant | Cell Line | Degradation (%) at 100 nM | Reference |
| Wild-type | K562 | 91.20% | [2] |
| T315I | 32D | Significant, dose-dependent | [2] |
| G250E/T315I | 32D | Significant, dose-dependent | [2] |
Table 2: Degradation of TKI-Resistant BCR-ABL Mutants by this compound
Signaling Pathways
By inducing the degradation of BCR-ABL, this compound effectively shuts down its downstream oncogenic signaling pathways. This includes the inhibition of BCR-ABL autophosphorylation and the subsequent inactivation of key signaling nodes such as STAT5.
A proteomics analysis of cells treated with this compound revealed that in addition to degrading BCR-ABL, it also leads to the degradation of three CRBN neosubstrates: IKZF1, IKZF3, and ZFP91.[3] The degradation of these transcription factors may contribute to the overall anti-leukemic activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Line: K562 (human CML cell line)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for BCR-ABL Degradation
-
Cell Treatment: K562 cells are seeded in 6-well plates and treated with varying concentrations of this compound for specified durations (e.g., 8 hours).
-
Cell Lysis: Cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BCR-ABL and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: K562 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound represents a significant advancement in the development of therapeutics for TKI-resistant CML. Its novel mechanism of action, potent in vitro activity against wild-type and mutated BCR-ABL, and well-defined downstream effects underscore its potential to address a critical unmet need in the treatment of this disease. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other BCR-ABL-targeting PROTACs.
References
The Dawn of a New Era in Targeted Protein Degradation: An In-depth Technical Guide to Asciminib-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful new modality to eliminate disease-causing proteins. This technical guide delves into the core science of a particularly promising class of these molecules: asciminib-based PROTACs. By co-opting the cell's natural protein disposal machinery, these innovative compounds are designed to selectively degrade the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of their mechanism of action, a compilation of key quantitative data, detailed experimental protocols, and visualizations of the critical biological pathways involved.
The Underlying Science: A Dual-Pronged Attack on BCR-ABL
Asciminib (B605619), an allosteric inhibitor of the ABL kinase myristoyl pocket, represents a significant advancement in CML therapy.[1] Unlike traditional ATP-competitive inhibitors, asciminib's unique binding site allows it to overcome many common resistance mutations.[1] Asciminib-based PROTACs leverage this high-affinity, specific binding to tether the BCR-ABL protein to an E3 ubiquitin ligase, thereby marking it for degradation by the proteasome.
The general mechanism of action for an asciminib-based PROTAC involves the formation of a ternary complex between the PROTAC molecule, the BCR-ABL target protein, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, leading to the elimination of the oncoprotein from the cell.
Several asciminib-based PROTACs have been developed, each with distinct characteristics. Notable examples include:
-
SIAIS-100: A potent PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade BCR-ABL.[2] It has demonstrated impressive degradation efficiency and anti-proliferative activity in CML cell lines.[1][2]
-
GMB-805: This PROTAC utilizes a von Hippel-Lindau (VHL) E3 ligase ligand to target BCR-ABL for degradation.
-
LPA81: An exceptionally potent asciminib-based PROTAC, though the specific E3 ligase it recruits has not been publicly disclosed.
Quantitative Data Summary
The efficacy of asciminib-based PROTACs is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50). The following tables summarize the available quantitative data for prominent asciminib-based PROTACs.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
| SIAIS-100 | BCR-ABL | CRBN | K562 | 2.7 | >90% at 100 nM | 12 | [1][2] |
| GMB-805 | BCR-ABL | VHL | K562 | 30 | Not Reported | 169 | |
| LPA81 | BCR-ABL | Not Disclosed | K562 | 0.01 µM (10 nM) | 98% | <1 µM |
Signaling Pathways Targeted by Asciminib-Based PROTACs
The constitutive kinase activity of the BCR-ABL oncoprotein drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways. By degrading BCR-ABL, asciminib-based PROTACs effectively shut down these pro-cancerous signals. The primary pathways affected include:
-
RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation, and its constitutive activation by BCR-ABL is a hallmark of CML.
-
PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell survival, growth, and proliferation.
-
JAK/STAT Pathway: Aberrant activation of this pathway contributes to the uncontrolled proliferation of leukemic cells.
Below are Graphviz diagrams illustrating the mechanism of action of asciminib-based PROTACs and the downstream signaling pathways impacted by BCR-ABL degradation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of asciminib-based PROTACs.
Synthesis of Asciminib-Based PROTACs (General Schematic)
While specific, detailed synthetic routes are often proprietary, the general strategy for synthesizing asciminib-based PROTACs involves a modular approach. The synthesis of GMB-805, a VHL-recruiting PROTAC, provides a representative example. The process begins with 5-bromo-6-chloronicotinic acid, which is converted to its acyl chloride and coupled with 4-(dichlorofluoromethoxy)aniline. The subsequent steps involve microwave-assisted substitution with 2-(aminomethoxy)acetic acid, followed by linkage to a VHL ligand.
Western Blotting for BCR-ABL Degradation
Objective: To quantify the extent of PROTAC-induced degradation of BCR-ABL in a cellular context.
Materials:
-
K562 or other suitable CML cell lines
-
Asciminib-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCR-ABL, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed K562 cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the asciminib-based PROTAC or DMSO for the desired time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BCR-ABL and the loading control.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and stoichiometry) of the interactions between the PROTAC, BCR-ABL, and the E3 ligase.
Protocol:
-
Sample Preparation:
-
Prepare purified recombinant BCR-ABL protein, E3 ligase (e.g., VHL or CRBN complex), and the asciminib-based PROTAC in identical, degassed ITC buffer.
-
Accurately determine the concentrations of all components.
-
-
Binary Interactions:
-
Titrate the PROTAC into the BCR-ABL solution to determine the binding affinity of the PROTAC for its target.
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity for the ligase.
-
-
Ternary Complex Formation:
-
Titrate the PROTAC into a solution containing a pre-formed complex of BCR-ABL and the E3 ligase.
-
Alternatively, titrate the E3 ligase into a solution of the pre-formed PROTAC-BCR-ABL complex.
-
-
Data Analysis:
-
Analyze the raw ITC data (heat changes per injection) to generate binding isotherms.
-
Fit the isotherms to appropriate binding models to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) for each interaction.
-
Calculate the cooperativity factor (α) to assess the cooperativity of ternary complex formation.
-
In Vitro Ubiquitination Assay
Objective: To demonstrate that the asciminib-based PROTAC induces the ubiquitination of BCR-ABL in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (e.g., CRBN-DDB1-CUL4A-Rbx1 or VHL-ElonginB-ElonginC-CUL2-Rbx1)
-
Recombinant BCR-ABL protein
-
Ubiquitin
-
ATP
-
Asciminib-based PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents as described above
-
Anti-ubiquitin antibody
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and BCR-ABL in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the asciminib-based PROTAC or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot and probe with an anti-BCR-ABL antibody to detect higher molecular weight bands corresponding to ubiquitinated BCR-ABL.
-
Confirm ubiquitination by probing a parallel blot with an anti-ubiquitin antibody.
-
Conclusion and Future Directions
Asciminib-based PROTACs represent a highly promising therapeutic strategy for CML, with the potential to overcome resistance to existing therapies and offer a more profound and durable response. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules, exploring their efficacy against a broader range of BCR-ABL mutations, and identifying novel E3 ligases to further expand the therapeutic potential of this innovative approach. The continued development of asciminib-based PROTACs holds the promise of a new and powerful weapon in the fight against CML and potentially other BCR-ABL-driven malignancies.
References
In-Depth Technical Guide: Structural Activity Relationship of Siais100, a Potent BCR-ABL Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais100, also known as compound 30, is a highly potent, small molecule degrader of the oncogenic fusion protein BCR-ABL.[1][2] It belongs to the class of compounds known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the cell's proteasome machinery.[3] this compound was developed through extensive structure-activity relationship (SAR) studies, optimizing the linker and binding components to achieve remarkable potency and efficacy in degrading BCR-ABL, a key driver of chronic myeloid leukemia (CML).[1][4] This technical guide provides a comprehensive overview of the structural activity relationship of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Structural Activity Relationship (SAR) of this compound
The development of this compound was the result of a systematic SAR study aimed at optimizing a series of PROTACs for BCR-ABL degradation. The core components of these PROTACs, including this compound, are:
-
A warhead that binds to the target protein (BCR-ABL): this compound utilizes a derivative of asciminib, an allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain.[1] This choice of warhead is significant as it allows for the targeting of both wild-type and mutated forms of BCR-ABL that are resistant to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).
-
A ligand that recruits an E3 ubiquitin ligase: this compound incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
A chemical linker that connects the warhead and the E3 ligase ligand: The nature and attachment points of the linker are critical for the formation of a stable and productive ternary complex between BCR-ABL, this compound, and CRBN. The SAR studies leading to this compound involved the optimization of the linker length, composition, and attachment points on both the asciminib-derived warhead and the CRBN ligand.[1]
The extensive SAR exploration led to the identification of this compound as the most potent compound, demonstrating superior degradative activity against BCR-ABL.[1]
Quantitative Data
The potency and efficacy of this compound have been quantified through various in vitro assays. The key parameters are summarized in the table below.
| Parameter | Cell Line | Value | Description |
| DC50 | K562 | 2.7 nM | The concentration of this compound required to degrade 50% of BCR-ABL protein.[1][5] |
| Dmax | K562 | 91.2% | The maximum degradation of BCR-ABL protein achieved with this compound treatment.[1] |
| IC50 | K562 | 12 nM | The concentration of this compound that inhibits 50% of K562 cell proliferation.[1][5] |
| Degradation | K562 | 81.78% at 5 nM | Percentage of BCR-ABL degradation at a specific concentration.[5] |
| Degradation | K562 | 91.20% at 100 nM | Percentage of BCR-ABL degradation at a specific concentration.[5] |
Mechanism of Action: this compound Signaling Pathway
This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade the BCR-ABL protein. The process can be visualized as a signaling pathway:
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on standard procedures and the available information on this compound.
Cell Culture
-
Cell Line: K562, a human chronic myeloid leukemia cell line positive for the BCR-ABL fusion protein.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for BCR-ABL Degradation
This protocol is for determining the extent of BCR-ABL protein degradation following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed K562 cells in 6-well plates at a density of 1 x 106 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a specified duration (e.g., 8 hours).
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCR-ABL overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Quantify the band intensities using densitometry software.
-
DC50 Determination
The half-maximal degradation concentration (DC50) is determined from the Western blot data.
-
Data Analysis:
-
Normalize the band intensity of BCR-ABL to the corresponding loading control for each this compound concentration.
-
Calculate the percentage of BCR-ABL remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining BCR-ABL against the logarithm of the this compound concentration.
-
-
Curve Fitting:
-
Fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The DC50 value is the concentration of this compound that corresponds to 50% of the maximum degradation.
-
Cell Proliferation Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on K562 cell proliferation, typically using an MTT assay.
-
Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the characterization of this compound.
References
SIAIS100 for Chronic Myeloid Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SIAIS100, a potent proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the BCR-ABL oncoprotein, the primary driver of Chronic Myeloid Leukemia (CML). This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.
Core Concepts: Targeting BCR-ABL with this compound
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL fusion gene.[1] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[1]
This compound is a novel therapeutic agent that leverages the PROTAC technology to specifically target and induce the degradation of the BCR-ABL protein.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the BCR-ABL protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with BCR-ABL, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only inhibits the kinase activity of BCR-ABL but eliminates the protein entirely, offering a potential advantage over traditional tyrosine kinase inhibitors (TKIs).
Quantitative Data Summary
This compound has demonstrated potent and efficient degradation of the BCR-ABL protein and significant anti-proliferative activity in CML cell lines. The following tables summarize the key quantitative metrics for this compound.
| Parameter | Value | Cell Line | Notes |
| DC₅₀ | 2.7 nM | K562 | The half-maximal degradation concentration. |
| Dₘₐₓ | 91.2% | K562 | The maximum degradation of BCR-ABL. |
| IC₅₀ | 12 nM | K562 | The half-maximal inhibitory concentration for cell proliferation. |
Table 1: In Vitro Efficacy of this compound in K562 Cells [2][3]
| BCR-ABL Mutant | Activity | Cell Line | Notes |
| G250E/T315I | Dose-dependent degradation | 32D | This compound effectively degrades this highly resistant compound mutation. |
| T315I | Degradation Activity | Not Specified | This compound is effective against the "gatekeeper" T315I mutation, which confers resistance to many TKIs. |
| Other TKI-resistant mutations | Degradation Activity | Not Specified | This compound shows activity against a panel of clinically relevant mutations. |
Table 2: Activity of this compound Against Resistant BCR-ABL Mutations [1][2][3]
Signaling Pathways and Mechanism of Action
The constitutive kinase activity of BCR-ABL activates several downstream signaling pathways crucial for CML pathogenesis. This compound-mediated degradation of BCR-ABL leads to the shutdown of these pro-survival and proliferative signals.
Caption: BCR-ABL signaling and this compound intervention.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard laboratory procedures and information gathered from public sources.
Cell Culture
-
Cell Line: K562 (human CML cell line, positive for BCR-ABL).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Western Blot for BCR-ABL Degradation
This protocol is for assessing the degradation of BCR-ABL protein in K562 cells following treatment with this compound.
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM, 5 nM, 10 nM, 50 nM, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 8 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against c-Abl (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Cell Viability Assay (MTT/XTT)
This assay measures the anti-proliferative effect of this compound on K562 cells.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound (or DMSO control) to achieve the desired final concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
If using MTT, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value using a non-linear regression analysis.
Experimental and Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a PROTAC like this compound.
Caption: A typical preclinical evaluation workflow for a PROTAC.
References
Preclinical Profile of Siais100: A Novel BCR-ABL Degrader for Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Siais100, a novel proteolysis-targeting chimera (PROTAC) designed for the treatment of Chronic Myeloid Leukemia (CML). This compound represents a promising therapeutic strategy by targeting the oncoprotein BCR-ABL for degradation, including clinically relevant drug-resistant mutations.
Introduction to this compound
Chronic Myeloid Leukemia is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein, a result of the t(9;22) chromosomal translocation.[1] While tyrosine kinase inhibitors (TKIs) have significantly improved patient outcomes, drug resistance, often due to mutations in the ABL kinase domain, remains a major clinical challenge.[2]
This compound (also referred to as compound 30) is a potent, investigational PROTAC that leverages the mechanism of the FDA-approved allosteric BCR-ABL inhibitor, asciminib.[1][2] PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.[1] this compound was developed by researchers at the Shanghai Institute for Advanced Immunochemical Studies and ShanghaiTech University to overcome the limitations of existing TKI therapies.[1][2]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is composed of three key parts:
-
A warhead that binds to the myristoyl pocket of the BCR-ABL protein, based on the structure of asciminib.[1][2]
-
An E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2]
-
A linker that optimally connects the warhead and the E3 ligase ligand.[2]
By simultaneously binding to BCR-ABL and CRBN, this compound forms a ternary complex. This proximity enables the CRBN E3 ligase to polyubiquitinate the BCR-ABL protein, tagging it for destruction by the 26S proteasome. This degradation-based mechanism is distinct from the inhibitory action of TKIs and offers a potential advantage in eliminating both the enzymatic and scaffolding functions of the BCR-ABL oncoprotein.[1]
Preclinical Efficacy Data
Preclinical evaluations of this compound have demonstrated its potent activity in CML cell models. The compound exhibits high efficacy in inducing the degradation of BCR-ABL and inhibiting the proliferation of CML cells.
In Vitro Potency and Degradation
This compound was assessed in the BCR-ABL positive K562 human CML cell line. The key performance metrics are summarized below.[1][2]
| Parameter | Value | Cell Line | Description |
| IC₅₀ | 12 nM | K562 | The concentration resulting in 50% inhibition of cell proliferation. |
| DC₅₀ | 2.7 nM | K562 | The concentration resulting in 50% degradation of the target protein (BCR-ABL). |
| Dₘₐₓ | 91.2% | K562 | The maximum percentage of BCR-ABL degradation achieved. |
These data highlight the potent dual functionality of this compound as both a degrader and an anti-proliferative agent. Notably, the concentration required to degrade 50% of BCR-ABL is significantly lower than that required to inhibit 50% of cell growth, which is characteristic of effective PROTAC molecules.
Activity Against Drug-Resistant Mutants
A critical advantage of this compound is its demonstrated activity against a range of clinically relevant BCR-ABL mutations that confer resistance to TKIs. Studies have confirmed that this compound induces degradation of BCR-ABL harboring the T315I "gatekeeper" mutation, as well as several other single and compound mutations known to cause TKI resistance.[1][2]
Sustained Activity and Neosubstrate Degradation
Further studies have shown that this compound induces a sustained and robust degradation of BCR-ABL, with efficacy maintained for up to 96 hours after the compound is washed out from the cell culture.[1][2] Additionally, proteomics analysis revealed that besides BCR-ABL, this compound also induces the degradation of three known CRBN neosubstrates: IKZF1, IKZF3, and ZFP91.[2]
Experimental Protocols
The following sections describe generalized experimental protocols typical for the evaluation of PROTACs like this compound. Note: The specific concentrations, reagents, and instrument parameters are based on standard laboratory practices, as the full-text primary study was not accessible for detailed extraction.
Cell Culture and Reagents
-
Cell Lines: The K562 cell line (human CML, BCR-ABL positive) is cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM) and stored at -20°C. Serial dilutions are prepared in culture medium for experiments, ensuring the final DMSO concentration does not exceed 0.1%.
Cell Viability Assay (IC₅₀ Determination)
-
Cell Seeding: K562 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is measured using a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data are normalized to vehicle-treated controls, and the IC₅₀ value is calculated using a non-linear regression (log(inhibitor) vs. response) curve fit in GraphPad Prism or similar software.
Western Blotting (DC₅₀ and Dₘₐₓ Determination)
-
Treatment and Lysis: K562 cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours). After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using ImageJ or similar software. BCR-ABL levels are normalized to the loading control. DC₅₀ and Dₘₐₓ values are calculated from the dose-response curve.
Summary and Future Directions
This compound is a novel, asciminib-based PROTAC that demonstrates potent and sustained degradation of the BCR-ABL oncoprotein.[1][2] Its ability to effectively degrade wild-type BCR-ABL and clinically significant TKI-resistant mutants, including T315I, establishes it as a promising therapeutic candidate for CML.[1][2] The preclinical data strongly support its continued investigation, including comprehensive in vivo efficacy and safety studies, to assess its potential as a next-generation treatment for patients with CML who have developed resistance to current therapies.[1]
References
Methodological & Application
Application Notes and Protocols for Siais100 in K562 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siais100 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to degrade the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog (BCR-ABL) fusion protein.[1][2] This oncogenic protein is the primary driver of chronic myelogenous leukemia (CML).[1] K562 cells, derived from a CML patient in blast crisis, endogenously express the BCR-ABL protein and serve as a standard in vitro model for studying CML and evaluating the efficacy of targeted therapies like this compound.
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to the BCR-ABL protein and the Cereblon (CRBN) E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This targeted degradation approach offers a promising therapeutic strategy for overcoming resistance to traditional tyrosine kinase inhibitors (TKIs).[1]
These application notes provide detailed protocols for evaluating the activity of this compound in K562 cells, including its anti-proliferative effects, ability to induce BCR-ABL degradation, and its impact on apoptosis and the cell cycle.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in K562 cells, providing a clear comparison of its efficacy.
Table 1: Potency of this compound in K562 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (Anti-proliferative Activity) | 12 nM | K562 | [1][2] |
| DC50 (BCR-ABL Degradation) | 2.7 nM | K562 | [1][2] |
Table 2: BCR-ABL Degradation Efficiency
| This compound Concentration | Treatment Time | Degradation Ratio | Cell Line | Reference |
| 5 nM | Not Specified | 81.78% | K562 | |
| 100 nM | Not Specified | 91.20% | K562 | |
| 100 nM | 8 hours | Significant Decrease | K562 |
Signaling Pathway
Caption: Mechanism of action of this compound in K562 cells.
Experimental Protocols
Cell Culture
K562 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase for all experiments.
Cell Viability Assay (MTT Assay)
This protocol determines the anti-proliferative activity of this compound.
Materials:
-
K562 cells
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
BCR-ABL Degradation Assay (Western Blot)
This protocol is to quantify the degradation of BCR-ABL protein induced by this compound.
Materials:
-
K562 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR (or anti-c-Abl), anti-phospho-BCR-ABL (p-BCR-ABL), and anti-GAPDH (or β-actin) as a loading control.
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with various concentrations of this compound (e.g., 1 nM to 1000 nM) for different time points (e.g., 6, 8, 24 hours). Include a vehicle control.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Capture the chemiluminescent signal and quantify the band intensities. Normalize BCR-ABL and p-BCR-ABL levels to the loading control.
Caption: Workflow for the BCR-ABL degradation western blot.
Apoptosis Assay (Annexin V/PI Staining)
This protocol assesses the induction of apoptosis by this compound using flow cytometry.
Materials:
-
K562 cells
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol evaluates the effect of this compound on the cell cycle distribution of K562 cells.
Materials:
-
K562 cells
-
This compound
-
6-well plates
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed K562 cells and treat with this compound for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Siais100 in in vitro Chronic Myeloid Leukemia (CML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and disease persistence remain. Siais100 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to overcome these limitations. It functions by inducing the targeted degradation of the BCR-ABL protein.
This compound is a heterobifunctional molecule that links the allosteric BCR-ABL inhibitor asciminib (B605619) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a distinct and advantageous mechanism of action compared to traditional kinase inhibition.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound in CML models, focusing on its potent anti-proliferative and pro-degradative activities.
Mechanism of Action
This compound operates through a catalytic mechanism to eliminate the BCR-ABL oncoprotein. By binding to both BCR-ABL and the CRBN E3 ligase, it facilitates the formation of a ternary complex. This complex is recognized by the cellular ubiquitin-proteasome system, leading to the polyubiquitination of BCR-ABL and its subsequent degradation by the proteasome. This degradation not only inhibits the kinase activity but also removes the scaffolding function of the BCR-ABL protein, potentially mitigating resistance mechanisms. Proteomics analyses have revealed that this compound also induces the degradation of CRBN neo-substrates, including IKZF1, IKZF3, and ZFP91.[2]
Caption: Mechanism of action of this compound in inducing BCR-ABL degradation.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in the K562 human CML cell line, which is positive for the BCR-ABL fusion protein.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | K562 | 2.7 nM | [1][2] |
| Dmax (Maximum Degradation) | K562 | 91.2% | [2] |
| IC50 (Anti-proliferative Activity) | K562 | 12 nM | [1][2] |
Table 1: In vitro potency of this compound in K562 CML cells.
This compound has demonstrated efficacy against a panel of clinically relevant BCR-ABL mutations that confer resistance to TKIs, including the gatekeeper T315I mutation.[1][2]
Experimental Protocols
Cell Culture
The human CML cell line K562 is a suitable model for evaluating the in vitro efficacy of this compound.
-
Cell Line: K562 (ATCC® CCL-243™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Materials:
-
K562 cells
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.
-
Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot for BCR-ABL Degradation
This protocol is to determine the DC50 value and assess the kinetics of this compound-induced BCR-ABL degradation.
-
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BCR (or anti-c-Abl), anti-GAPDH (or anti-β-actin) as a loading control.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed K562 cells in 6-well plates.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours) to determine the DC50. For kinetic studies, treat with a fixed concentration of this compound and harvest cells at different time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize BCR-ABL levels to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to demonstrate the this compound-dependent interaction between BCR-ABL and CRBN.
-
Materials:
-
K562 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies for immunoprecipitation (e.g., anti-CRBN) and for western blotting (anti-BCR, anti-CRBN).
-
Protein A/G magnetic beads
-
-
Procedure:
-
Treat K562 cells with this compound and MG132 (to prevent degradation of the complex) for 4-6 hours.
-
Lyse the cells in non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with Co-IP lysis buffer.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by western blotting using antibodies against BCR-ABL and CRBN.
-
Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.
Concluding Remarks
This compound represents a promising therapeutic strategy for CML by effectively inducing the degradation of the primary oncogenic driver, BCR-ABL. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other PROTAC molecules in CML models. These assays are crucial for determining potency, mechanism of action, and selectivity, thereby guiding further preclinical and clinical development. The ability of this compound to degrade TKI-resistant BCR-ABL mutants underscores its potential to address significant unmet needs in the treatment of CML.
References
Application Notes: Siais100 Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIAIS100 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL fusion protein.[1][2] The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[3][4] this compound functions by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BCR-ABL. This targeted degradation approach offers a promising therapeutic strategy for CML, including cases with resistance to conventional tyrosine kinase inhibitors (TKIs). These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using cell-based assays.
Principle of the Assay
The primary mechanism of action of this compound is the degradation of the BCR-ABL protein. Therefore, the core of the cell-based assay is to quantify the amount of BCR-ABL protein in a relevant cell line (K562, a human CML cell line) following treatment with this compound. This is typically achieved through Western blotting. Additionally, the downstream effect of BCR-ABL degradation is a reduction in cell viability and proliferation, which can be measured using a metabolic activity assay such as the MTT assay.
Quantitative Data Summary
The following table summarizes the key in vitro performance metrics of this compound in K562 cells.
| Parameter | Value | Cell Line | Description |
| IC50 | 12 nM | K562 | The concentration of this compound that inhibits 50% of K562 cell proliferation. |
| DC50 | 2.7 nM | K562 | The concentration of this compound that induces 50% degradation of BCR-ABL protein. |
| Dmax | 91.2% | K562 | The maximum percentage of BCR-ABL protein degradation achieved with this compound. |
Signaling Pathway
The BCR-ABL oncoprotein activates multiple downstream signaling pathways that promote cell proliferation and survival. This compound-mediated degradation of BCR-ABL inhibits these pro-survival signals.
Caption: BCR-ABL downstream signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in a cell-based assay.
References
Application Note: Monitoring Siais100-Mediated BCR-ABL Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais100 is a potent, small molecule PROTAC (Proteolysis Targeting Chimera) designed to specifically induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] this compound functions by forming a ternary complex between the neosubstrate (BCR-ABL), the E3 ubiquitin ligase Cereblon (CRBN), and itself. This proximity facilitates the ubiquitination of BCR-ABL, marking it for subsequent degradation by the proteasome.[4] This application note provides a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of BCR-ABL in response to this compound treatment in the K562 human CML cell line.
Principle
Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein. By comparing the band intensity of BCR-ABL in treated versus untreated cells, the efficacy of this compound as a BCR-ABL degrader can be quantitatively assessed.
Quantitative Data Summary
The efficacy of this compound in degrading the BCR-ABL protein has been demonstrated in K562 cells. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| DC50 | 2.7 nM | K562 | [1][2][3] |
| Dmax (5 nM) | 81.78% | K562 | [1][2] |
| Dmax (100 nM) | 91.20% | K562 | [1][2] |
| IC50 (anti-proliferative) | 12 nM | K562 | [1][2] |
Table 1: In vitro efficacy of this compound in K562 cells.
| Treatment | Duration | BCR-ABL Degradation | Cell Line | Reference |
| 100 nM this compound | 6 hours | Sustained and robust degradation | K562 | [1][2] |
| 100 nM this compound | 8 hours | Significant decrease | K562 | [1][2] |
Table 2: Time-dependent degradation of BCR-ABL by this compound in K562 cells.
Signaling Pathway of this compound-Mediated BCR-ABL Degradation
Caption: this compound-mediated BCR-ABL degradation pathway.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for the analysis of BCR-ABL degradation in K562 cells treated with this compound.
Materials and Reagents
-
K562 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (or similar) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
10% Mini-PROTEAN® TGX™ Precast Protein Gels (or hand-cast equivalent)
-
Tris/Glycine/SDS Running Buffer
-
PVDF membrane
-
Transfer Buffer (Tris/Glycine with 20% methanol)
-
Blocking Buffer (5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST))
-
Primary Antibodies:
-
Rabbit anti-BCR polyclonal antibody (e.g., Cell Signaling Technology #3902)
-
Rabbit anti-c-Abl polyclonal antibody (e.g., Novus Biologicals NB110-81723)
-
Mouse anti-β-actin monoclonal antibody (e.g., as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at an appropriate density in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for desired time points (e.g., 2, 4, 6, 8, 24 hours). Include a DMSO-only treated sample as a vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and transfer to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For the p210 BCR-ABL protein, a wet transfer at 100V for 90 minutes at 4°C is recommended.
-
Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-BCR at 1:1000, anti-Abl at 2 µg/ml, or anti-β-actin at 1:5000) diluted in blocking buffer overnight at 4°C with gentle shaking.[5][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse at 1:2000-1:5000) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BCR-ABL band intensity to the corresponding β-actin loading control band intensity for each sample.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak BCR-ABL signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer | Optimize transfer time and voltage. Ensure proper contact between the gel and membrane. | |
| Primary antibody concentration too low | Increase the primary antibody concentration or incubation time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Secondary antibody concentration too high | Decrease the secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Multiple non-specific bands | Primary antibody is not specific | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This application note provides a comprehensive guide for researchers to effectively utilize Western blotting for the characterization of this compound-mediated BCR-ABL degradation. The detailed protocol and supporting information will enable the generation of robust and reproducible data, which is crucial for the preclinical evaluation of this promising therapeutic agent for CML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 4. scispace.com [scispace.com]
- 5. novusbio.com [novusbio.com]
- 6. Anti-Bcr Antibody (A99726) | Antibodies.com [antibodies.com]
Application of Siais100 in Drug-Resistant CML Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, primarily due to mutations in the BCR-ABL kinase domain, remains a significant clinical challenge. Siais100 is a potent, third-generation PROTAC (Proteolysis Targeting Chimera) designed to overcome TKI resistance by inducing the targeted degradation of the BCR-ABL protein. This document provides detailed application notes and protocols for the use of this compound in drug-resistant CML cell lines.
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action is distinct from that of traditional TKIs, which only inhibit the kinase activity of BCR-ABL. By eliminating the entire protein, this compound can effectively target both wild-type and mutated forms of BCR-ABL, including the highly resistant T315I "gatekeeper" mutation.[2]
Quantitative Data Summary
This compound has demonstrated potent and robust activity in various CML cell lines, including those harboring clinically relevant TKI-resistance mutations. The following tables summarize the key quantitative data regarding the efficacy of this compound.
| Cell Line | BCR-ABL Status | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| K562 | Wild-type | 12 | 2.7 | 91.2 | [2] |
Table 1: In Vitro Efficacy of this compound in Wild-Type CML Cells. IC50 (half-maximal inhibitory concentration) reflects the anti-proliferative activity. DC50 (half-maximal degradation concentration) indicates the concentration required to achieve 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achieved.
| Cell Line Model | BCR-ABL Mutation | Degradation Efficacy | Reference |
| 32D cells | G250E/T315I | Dose-dependent degradation (1-1000 nM) | [3] |
| Various leukemic cells | T315I, E255V, and other asciminib-resistance mutations | Significant reduction in mutant protein levels | [4] |
Table 2: Efficacy of this compound in Drug-Resistant CML Cell Models. this compound effectively degrades various clinically relevant BCR-ABL mutations that confer resistance to TKIs.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to provide a framework for experimental design, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: BCR-ABL signaling pathway in TKI-resistant CML and the mechanism of this compound-mediated degradation.
References
Application Notes: Siais100 Treatment in 32D Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais100 is a potent, selective, and innovative PROTAC (Proteolysis Targeting Chimera) designed to degrade the BCR-ABL fusion protein.[1][2] This oncoprotein is the primary driver of Chronic Myeloid Leukemia (CML).[1][2] The significance of this compound lies in its ability to induce the degradation of BCR-ABL, including clinically relevant drug-resistant mutations such as T315I, which are impervious to many standard tyrosine kinase inhibitors (TKIs).[3] These application notes provide detailed protocols and data for the use of this compound in murine myeloid progenitor 32D cell lines, which are a critical model system for studying BCR-ABL-driven leukemogenesis.
Mechanism of Action
As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to the target protein (BCR-ABL) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This degradation mechanism offers a distinct advantage over simple inhibition, as it eliminates the entire protein scaffold, potentially leading to a more profound and durable response.
Application in 32D Cell Lines
The 32D cell line is an invaluable tool for CML research. These cells are dependent on interleukin-3 (IL-3) for survival and proliferation but can be transformed to IL-3 independence by the expression of the BCR-ABL oncoprotein. This model allows for the specific assessment of compounds targeting BCR-ABL. This compound has demonstrated significant, dose-dependent degradation of the G250E/T315I BCR-ABL mutant in 32D cells, which is accompanied by the inhibition of BCR-ABL signaling, as measured by the phosphorylation level of BCR-ABL (p-BCR-ABL).[1][2]
Data Presentation
Quantitative data for this compound in 32D cells is currently limited in publicly available literature. The tables below summarize the known effects in 32D cells and provide key quantitative metrics from the K562 human CML cell line for reference.
Table 1: Activity of this compound in 32D Cell Lines
| Cell Line | Target | Effect | Concentration Range | Citation |
| 32D | BCR-ABL (G250E/T315I Mutant) | Significant, dose-dependent protein degradation | 1-1000 nM | [1][2] |
| 32D | p-BCR-ABL (G250E/T315I Mutant) | Inhibition of phosphorylation | 1-1000 nM | [1][2] |
Table 2: Reference Activity of this compound in K562 Human CML Cell Line
| Parameter | Description | Value | Citation |
| IC₅₀ | Half-maximal inhibitory concentration for anti-proliferative activity | 12 nM | [1][2][3] |
| DC₅₀ | Half-maximal degradation concentration | 2.7 nM | [1][2][3] |
| Degradation | BCR-ABL degradation at 5 nM | 81.78% | [1][2] |
| Degradation | BCR-ABL degradation at 100 nM | 91.20% | [1][2] |
Visualizations
Caption: The BCR-ABL signaling cascade activates multiple downstream pathways.
Caption: this compound induces proteasomal degradation of BCR-ABL.
Caption: Workflow for evaluating the cellular effects of this compound.
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific experimental conditions.
32D Cell Culture and Maintenance
This protocol describes the standard procedure for culturing the IL-3 dependent 32D myeloid progenitor cell line.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Murine Interleukin-3 (IL-3)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-25 or T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Medium Preparation: Prepare complete RPMI-1640 medium by supplementing with 10% FBS, 1% Penicillin-Streptomycin, and 1-5 ng/mL of murine IL-3. For 32D cells stably expressing BCR-ABL, IL-3 may be omitted to select for transformed cells.
-
Cell Thawing: Thaw a frozen vial of 32D cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Initial Culture: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium in a T-25 flask.
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Passaging: 32D cells grow in suspension. Monitor cell density every 2-3 days. When the density approaches 1 x 10⁶ cells/mL, split the culture by diluting the cells to a concentration of 0.1-0.2 x 10⁶ cells/mL in fresh complete medium.
-
Viability Check: Before each passage, assess cell viability using Trypan Blue exclusion. Viability should be >95%.
Cell Proliferation (Viability) Assay
This protocol uses the MTT assay to measure cell viability, which is an indicator of cell proliferation, in response to this compound treatment.
Materials:
-
32D cells expressing BCR-ABL
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 32D-BCR-ABL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium (without IL-3).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blotting for BCR-ABL and p-BCR-ABL
This protocol details the detection of total and phosphorylated BCR-ABL protein levels following this compound treatment.
Materials:
-
Treated 32D-BCR-ABL cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Abl (for BCR-ABL), anti-phospho-Abl (for p-BCR-ABL), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed 32D-BCR-ABL cells in 6-well plates. Treat with this compound at desired concentrations (e.g., 5 nM, 100 nM) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify the levels of BCR-ABL and p-BCR-ABL relative to the loading control.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic cells after this compound treatment.
Materials:
-
Treated 32D-BCR-ABL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat 32D-BCR-ABL cells with this compound as described for the other assays (e.g., for 24-48 hours). Include positive and negative controls.
-
Cell Harvesting: Collect the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
Siais100 In Vivo Efficacy in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of Siais100, a potent and specific BCR-ABL protein degrader, in xenograft models of Chronic Myeloid Leukemia (CML). The protocols and data herein are intended to guide researchers in the design and execution of similar preclinical studies.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the BCR-ABL fusion protein, the key driver of Chronic Myeloid Leukemia.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire BCR-ABL protein.[2] This mechanism of action offers the potential to overcome resistance to TKIs and provide a more durable therapeutic response. In vitro studies have demonstrated the high potency of this compound in degrading BCR-ABL and inhibiting the proliferation of CML cell lines, such as K562, at nanomolar concentrations.[1][2][3] This document outlines the protocols for evaluating the in vivo efficacy of this compound in a K562 human CML xenograft mouse model.
Signaling Pathway and Mechanism of Action
This compound targets the constitutively active BCR-ABL tyrosine kinase, which drives CML by activating multiple downstream signaling pathways that promote cell proliferation and survival.
As a PROTAC, this compound functions by hijacking the cell's ubiquitin-proteasome system to target BCR-ABL for degradation.
In Vivo Efficacy Data in K562 Xenograft Model
The following tables present representative data from in vivo studies of BCR-ABL degraders in a K562 xenograft model. While specific data for this compound is pending publication, the data for a similar BCR-ABL PROTAC, Arg-PEG1-Dasa, is shown as an example.
Table 1: Tumor Growth Inhibition in K562 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 150 | 0 |
| This compound | TBD | TBD | TBD | TBD |
| Arg-PEG1-Dasa | 50 | Daily | 450 ± 75 | 70 |
TBD: To be determined from experimental results.
Table 2: Body Weight Changes in K562 Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Change (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | TBD | TBD | TBD | TBD |
| Arg-PEG1-Dasa | 50 | 20.3 ± 0.4 | 20.1 ± 0.5 | -1.0 |
TBD: To be determined from experimental results.
Table 3: Survival Analysis of K562 Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | - | 25 | - |
| This compound | TBD | TBD | TBD |
| Arg-PEG1-Dasa | 50 | 40 | 60 |
TBD: To be determined from experimental results.
Experimental Protocols
K562 Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split cultures every 2-3 days to maintain cell density between 1x10^5 and 1x10^6 cells/mL.
K562 Xenograft Mouse Model
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation for Injection:
-
Harvest K562 cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1x10^8 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1x10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) or oral (p.o.) gavage according to the desired dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include body weight changes (as a measure of toxicity) and overall survival.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting to confirm BCR-ABL degradation or immunohistochemistry (IHC).
-
Western Blot Analysis for BCR-ABL Degradation
-
Sample Preparation: Homogenize excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The protocols and representative data provided in these application notes serve as a valuable resource for researchers investigating the in vivo efficacy of this compound in xenograft models of Chronic Myeloid Leukemia. The potent and specific degradation of BCR-ABL by this compound holds significant promise as a novel therapeutic strategy for CML, and rigorous preclinical evaluation is a critical step in its development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 3. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vitro Efficacy of Siais100: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Siais100 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the BCR-ABL fusion protein, the key driver of Chronic Myeloid Leukemia (CML).[1][2][3][4] As a PROTAC, this compound functions by inducing the selective intracellular ubiquitination and subsequent proteasomal degradation of the BCR-ABL oncoprotein.[3][5] This innovative mechanism of action offers a promising therapeutic strategy for CML, including cases with resistance to conventional tyrosine kinase inhibitors (TKIs).[3]
These application notes provide a comprehensive guide to the in vitro assays essential for evaluating the efficacy of this compound. The protocols detailed below will enable researchers to quantify its anti-proliferative activity, assess its ability to induce BCR-ABL degradation, and confirm its mechanism of action.
Core Efficacy Metrics and Experimental Summary
To thoroughly evaluate the in vitro efficacy of this compound, a series of quantitative assays are recommended. The following table summarizes the key parameters and the cell lines that can be utilized.
| Parameter | Description | Primary Cell Line | Additional Cell Lines | Reported Values for this compound |
| IC50 | The concentration of this compound that inhibits 50% of cell proliferation. | K562 (BCR-ABL positive CML cell line) | 32D cells expressing mutant BCR-ABL (e.g., T315I) | 12 nM in K562 cells[1][2][3][4] |
| DC50 | The concentration of this compound that induces 50% degradation of the target protein (BCR-ABL). | K562 | 32D cells expressing mutant BCR-ABL | 2.7 nM[1][2][3][4] |
| Dmax | The maximum percentage of target protein degradation achievable with this compound. | K562 | 32D cells expressing mutant BCR-ABL | 91.2%[4] |
| Phospho-BCR-ABL Inhibition | Reduction in the phosphorylated (active) form of BCR-ABL, indicating inhibition of its kinase activity. | K562 | 32D cells expressing mutant BCR-ABL | Significant decrease at 1-1000 nM[1][2] |
Signaling Pathway and Mechanism of Action
This compound leverages the cell's own ubiquitin-proteasome system to eliminate the BCR-ABL protein. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound-induced BCR-ABL degradation.
Downstream of BCR-ABL, several signaling pathways crucial for CML cell proliferation and survival are constitutively activated. By degrading BCR-ABL, this compound effectively shuts down these pathways.
Caption: Key signaling pathways activated by BCR-ABL.
Experimental Protocols
The following protocols provide a framework for assessing the in vitro efficacy of this compound.
Cell Proliferation Assay (IC50 Determination)
This assay determines the concentration of this compound required to inhibit the growth of CML cells by 50%.
Workflow:
Caption: Workflow for the cell proliferation assay.
Protocol:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Add 100 µL of the 2x this compound dilutions to the respective wells to achieve the final desired concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Assess cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for BCR-ABL Degradation (DC50 and Dmax Determination)
This assay quantifies the degradation of total BCR-ABL and the inhibition of its phosphorylation.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 4. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Siais100: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais100 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase machinery to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This novel mechanism of action offers a promising therapeutic strategy for overcoming resistance to traditional tyrosine kinase inhibitors (TKIs) in CML. These application notes provide detailed protocols for the use of this compound in cell culture, including dosage, administration, and methods for assessing its biological activity.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound in the K562 human CML cell line.
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | K562 | 2.7 nM | [1][2] |
| IC50 (50% Inhibitory Concentration) | K562 | 12 nM | [1][2] |
| BCR-ABL Degradation | K562 | 81.78% at 5 nM | |
| K562 | 91.20% at 100 nM | ||
| Effective Concentration for BCR-ABL Decrease | K562 | 100 nM (8-hour incubation) | [2] |
| Sustained BCR-ABL Degradation | K562 | 100 nM (6-hour incubation, durable after washout) | [2] |
| Effective Concentration Range for Mutant BCR-ABL (G250E/T315I) | 32D cells | 1-1000 nM | [2] |
Signaling Pathway and Mechanism of Action
This compound operates through a PROTAC-mediated mechanism to induce the degradation of the oncoprotein BCR-ABL. The BCR-ABL fusion gene results from a chromosomal translocation and produces a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. This compound binds to both the BCR-ABL protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BCR-ABL, marking it for degradation by the proteasome. The removal of BCR-ABL inhibits downstream signaling pathways responsible for cell proliferation and survival.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3]
K562 Cell Culture and Maintenance
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell density and maintain the culture between 1 x 10⁵ and 8 x 10⁵ cells/mL.
-
Subculture the cells every 2-3 days by diluting the cell suspension with fresh, pre-warmed medium to the appropriate seeding density.
-
Assess cell viability regularly using trypan blue exclusion.
Cell Viability (Antiproliferation) Assay
Materials:
-
K562 cells
-
Complete culture medium
-
This compound stock solution
-
96-well clear or white-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value using appropriate software.
Western Blot Analysis of BCR-ABL Degradation
Materials:
-
K562 cells
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCR, anti-c-Abl, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed K562 cells in 6-well plates at a density that will not exceed confluency by the end of the experiment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for the desired time (e.g., 6, 8, 12, 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL (or specific domains) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BCR-ABL degradation relative to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vitro activity of this compound.
References
Application Notes and Protocols for Siais100, a BCR-ABL PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Siais100, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). This document offers comprehensive guidance on preparing this compound stock solutions, performing key in vitro experiments to assess its activity, and understanding its mechanism of action.
Introduction to this compound
This compound is a novel PROTAC that induces the degradation of the BCR-ABL oncoprotein.[1][2][3][4] It is synthesized by linking a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to an allosteric inhibitor of BCR-ABL, asciminib.[3] This heterobifunctional molecule facilitates the formation of a ternary complex between BCR-ABL and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[3] this compound has demonstrated potent anti-proliferative activity in CML cell lines, including those with mutations conferring resistance to traditional tyrosine kinase inhibitors (TKIs).[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its in vitro activity.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Anti-proliferative Activity) | K562 | 12 nM | [1][2][4] |
| DC₅₀ (BCR-ABL Degradation) | K562 | 2.7 nM | [1][3] |
| BCR-ABL Degradation (5 nM) | K562 | 81.78% | [2][4] |
| BCR-ABL Degradation (100 nM) | K562 | 91.20% | [2][4] |
Signaling Pathways and Mechanism of Action
This compound leverages the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the BCR-ABL protein. The diagram below illustrates the mechanism of action of this compound.
References
Troubleshooting & Optimization
Siais100 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Siais100 in Western Blotting experiments. The information is tailored to scientists and professionals in drug development who are assessing the efficacy of this compound in degrading its target protein, BCR-ABL.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during Western Blot analysis following this compound treatment.
Issue 1: No Signal or Weak Signal for BCR-ABL
Question: I treated my cells with this compound, but I don't see any BCR-ABL band, or the signal is very weak in my untreated control. What could be the problem?
Answer: A weak or absent signal for BCR-ABL in your control lane can be due to several factors, ranging from sample preparation to antibody issues. Here’s a step-by-step troubleshooting guide:
-
Protein Concentration and Loading: Ensure you have loaded a sufficient amount of protein. For whole-cell lysates, a concentration of 20-30 µg per lane is recommended.[1][2] If BCR-ABL is expressed at low levels in your cell line, you may need to load up to 100 µg.[2]
-
Antibody Performance: The primary antibody may not be optimal.[3][4]
-
Concentration: The antibody concentration may be too low. Try optimizing the dilution.[1][5]
-
Activity: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles.[1][6] You can test its activity using a dot blot.[6][7][8]
-
Compatibility: Ensure your secondary antibody is compatible with the primary antibody's host species.[1]
-
-
Transfer Efficiency: Poor transfer of the protein from the gel to the membrane can result in a weak signal.[3][9]
-
Blocking Conditions: Over-blocking can mask the epitope recognized by the antibody.[4][10] Reduce the blocking time or try a different blocking agent.[3][10]
Issue 2: High Background on the Western Blot
Question: My Western Blot has a high background, making it difficult to see the specific BCR-ABL band. How can I reduce the background?
Answer: High background can be caused by several factors, including antibody concentrations and washing steps.[3] Here are some solutions:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[12] Try increasing the dilution of your antibodies. A good starting point for many primary antibodies is a 1:1000 dilution, and for secondary antibodies, 1:5000 to 1:20,000.[11][13]
-
Blocking: Inadequate blocking is a common cause of high background.[3][13]
-
Increase the blocking incubation time to at least 1 hour at room temperature or overnight at 4°C.[5][10]
-
Ensure your blocking buffer is fresh.[5]
-
For phospho-specific antibodies, use Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause non-specific binding.[1][13][14]
-
-
Washing: Insufficient washing can leave behind unbound antibodies.[14] Increase the number and duration of your wash steps. Using a wash buffer containing a detergent like Tween-20 is recommended.[4][5]
-
Membrane Handling: Handle the membrane carefully with forceps to avoid contamination.[10] Ensure the membrane does not dry out at any point during the process.[10][14]
Issue 3: Non-Specific Bands are Appearing
Question: I am seeing multiple bands on my blot in addition to the expected BCR-ABL band. What causes these non-specific bands?
Answer: Non-specific bands can arise from several issues, including antibody specificity and sample preparation.[9]
-
Antibody Concentration: Too high a concentration of the primary antibody can lead to it binding to other proteins with similar epitopes.[5][15] Try increasing the antibody dilution.
-
Sample Preparation: Protein degradation can lead to multiple lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[6][11]
-
Blocking: Incomplete blocking can allow antibodies to bind non-specifically to the membrane.[15] Optimize your blocking conditions as described for high background.
-
Antibody Specificity: The primary antibody itself may not be highly specific.[4] If possible, try a different, validated antibody for BCR-ABL.
-
Secondary Antibody: Run a control lane with only the secondary antibody to see if it is binding non-specifically to proteins in the lysate.[14]
Issue 4: Inconsistent BCR-ABL Degradation with this compound Treatment
Question: I am seeing variable degradation of BCR-ABL across my experiments with this compound. What could be the reason for this inconsistency?
Answer: Inconsistent results can be frustrating and may point to subtle variations in your experimental protocol.
-
Cell Culture Conditions: Ensure that cell density, passage number, and treatment conditions (this compound concentration and incubation time) are consistent across experiments. Published studies have used 100 nM this compound for 8 hours in K562 cells to see a significant decrease in BCR-ABL.[16]
-
Sample Preparation: Consistency in lysis buffer composition, incubation times on ice, and centrifugation speed is crucial for reproducible results.
-
Loading Amount: Inconsistent protein loading will lead to variable band intensities. Always perform a protein quantification assay (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control like GAPDH or β-actin to normalize your results.
-
Western Blot Protocol: Ensure all incubation times, washing steps, and reagent concentrations are kept consistent between experiments.
Quantitative Data Summary
For optimal and reproducible Western Blot results, refer to the following recommended concentration and time ranges.
| Parameter | Recommended Range | Notes |
| Protein Loading | 20 - 50 µ g/well | Can be increased for low abundance proteins.[1][17] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Highly dependent on antibody quality; check datasheet.[13] |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | Titrate to find the optimal signal-to-noise ratio.[11] |
| Blocking Incubation | 1 hour at RT or O/N at 4°C | Use 5% non-fat milk or 5% BSA in TBST.[5] |
| Primary Antibody Incubation | 1-2 hours at RT or O/N at 4°C | Longer incubation at 4°C may increase signal.[18][19] |
| Washing Steps | 3 x 5-10 minutes | Use TBST to reduce non-specific binding.[20][21] |
Experimental Protocols
A generalized protocol for performing a Western Blot to assess this compound-mediated BCR-ABL degradation is provided below.
1. Cell Lysis and Protein Quantification
-
After treating cells with this compound, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For BCR-ABL, a wet transfer at 100V for 90-120 minutes at 4°C is recommended.[20]
3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody against BCR-ABL (at the optimized dilution) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 10 minutes each with TBST.[20]
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.[20]
-
Wash the membrane three times for 10 minutes each with TBST.[20]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced BCR-ABL degradation.
General Western Blot Workflow
Caption: Overview of the Western Blotting experimental workflow.
References
- 1. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biossusa.com [biossusa.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
- 14. sinobiological.com [sinobiological.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. agrisera.com [agrisera.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 20. research.stowers.org [research.stowers.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Immunoassay Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the high-dose hook effect in immunoassays. While Siais100 is a BCR-ABL PROTAC degrader and not directly part of an immunoassay, this guide will help you develop and troubleshoot immunoassays for biomarkers that may be affected by such therapeutic molecules.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect in the context of an immunoassay?
The high-dose hook effect, also known as the prozone phenomenon, is an artifact that can occur in "sandwich" immunoassays, leading to falsely low results at very high concentrations of the analyte.[5][6] In a typical sandwich immunoassay, the signal generated is proportional to the amount of analyte present. However, when the analyte concentration is excessively high, it can saturate both the capture and detection antibodies simultaneously.[7][8] This prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody), resulting in a paradoxical decrease in the measured signal.[5][6]
Q2: Why is it important to avoid the hook effect when developing an assay for a target of a molecule like this compound?
When evaluating the efficacy of a degrader like this compound, which targets the BCR-ABL protein, you might be developing an immunoassay to measure the levels of BCR-ABL or a downstream biomarker.[2][4] If the concentration of this target analyte is very high in your samples, the hook effect could lead to a significant underestimation of its actual concentration. This could result in a misinterpretation of the drug's effect, potentially masking a high initial concentration or an inadequate degradation.
Q3: What are the common signs that my assay is being affected by the hook effect?
A key indicator of the hook effect is obtaining a lower-than-expected result for a sample that is known or suspected to contain a high concentration of the analyte.[9] If you perform a serial dilution of the sample, you may observe a paradoxical increase in the measured concentration with increasing dilution, before it starts to decrease as expected.[9][10]
Troubleshooting Guide
Issue: Falsely low or inconsistent results at high analyte concentrations.
Potential Cause: High-dose hook effect.
Solutions:
-
Sample Dilution: This is the most common and straightforward method to mitigate the hook effect. By diluting the sample, you bring the analyte concentration back into the optimal range of the assay.
-
Modify the Assay Protocol: Switching from a one-step to a two-step assay protocol can help. In a two-step protocol, the sample containing the analyte is first incubated with the capture antibody. After a wash step to remove unbound analyte, the detection antibody is added. This sequential addition prevents the saturation of both antibodies at the same time.[5]
Experimental Protocols
Protocol 1: Serial Dilution to Identify and Overcome the Hook Effect
Objective: To determine if a sample is affected by the hook effect and to find an appropriate dilution factor for accurate quantification.
Methodology:
-
Prepare a series of dilutions of the sample (e.g., 1:10, 1:100, 1:1000, 1:10,000) using the appropriate assay buffer.
-
Run the undiluted and all diluted samples in the immunoassay according to the standard protocol.
-
Analyze the results. If the calculated concentration increases with dilution, the hook effect is present in the less diluted samples.
-
Select the dilution factor that yields the highest, stable concentration value. This dilution should be used for all subsequent measurements of similar samples.
Data Presentation: Example of Hook Effect Identification through Serial Dilution
| Sample Dilution | Measured Concentration (ng/mL) | Calculated Concentration (ng/mL) | Observation |
| Undiluted | 150 | 150 | Suspected Hook Effect |
| 1:10 | 250 | 2500 | Concentration increases |
| 1:100 | 300 | 30000 | Peak concentration |
| 1:1000 | 35 | 35000 | Within linear range |
| 1:10000 | 4 | 40000 | Within linear range |
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of the high-dose hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 5. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 6. myadlm.org [myadlm.org]
- 7. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Siais100 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility and stability of Siais100, a potent BCR-ABL PROTAC degrader. Adherence to proper handling and storage protocols is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) that potently degrades the BCR-ABL fusion protein.[1][2] It functions by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL. This targeted degradation inhibits downstream signaling pathways that are crucial for the proliferation of chronic myeloid leukemia (CML) cells.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound (as the TFA salt) is soluble in DMSO at a concentration of 100 mg/mL (99.56 mM). For other solvents, experimental determination is recommended as data is limited. PROTACs, in general, exhibit poor aqueous solubility due to their high molecular weight and hydrophobicity.[4][5]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 10.04 mg of this compound TFA (MW: 1004.46 g/mol ) in 1 mL of newly opened, anhydrous DMSO. Ultrasonic treatment may be necessary to fully dissolve the compound.
Q4: What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C, under a nitrogen atmosphere, and protected from moisture.
-
DMSO Stock Solutions: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment. Solutions should be stored under nitrogen and protected from moisture.[2]
Q5: Is this compound stable in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions has not been extensively reported. PROTACs can be susceptible to hydrolysis and metabolism in biological media.[6][7] For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[2] For in vitro cellular assays, it is advisable to minimize the pre-incubation time of this compound in aqueous media before adding it to the cells.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers or Cell Culture Media
Symptoms:
-
Visible precipitate in the working solution.
-
Inconsistent or lower-than-expected activity in cellular assays.
Possible Causes:
-
Poor aqueous solubility of this compound.
-
The concentration of this compound exceeds its solubility limit in the final aqueous solution.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Siais100
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Siais100, a potent and selective BCR-ABL protein degrader. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and other common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It functions by hijacking the cell's natural protein disposal system. This compound forms a ternary complex with the BCR-ABL fusion protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic removal of the target protein.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: A proteomics analysis of this compound (also referred to as compound 30 in some literature) has identified three primary off-target proteins, or "neo-substrates," that are degraded in addition to BCR-ABL. These are:
Q3: What are the functions of the known off-target proteins, and what are the potential biological consequences of their degradation?
A3: The degradation of IKZF1, IKZF3, and ZFP91 may lead to distinct biological effects that should be considered when interpreting experimental results.
-
IKZF1 and IKZF3: These are lymphoid transcription factors that play crucial roles in the development, differentiation, and survival of lymphocytes.[6][7] Their degradation is the established mechanism of action for immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide.[6][8] Consequently, this compound may exhibit immunomodulatory effects, which could be either beneficial or detrimental depending on the experimental context.
-
ZFP91: This protein is an atypical E3 ubiquitin ligase involved in regulating the non-canonical NF-κB signaling pathway and other cellular processes.[9][10][11] It has been implicated in cell proliferation and anti-apoptosis.[12] The degradation of ZFP91 could therefore impact these pathways, potentially influencing cell survival and inflammatory responses.
Q4: I am observing a phenotype that is inconsistent with BCR-ABL degradation alone. Could this be an off-target effect?
A4: Yes, it is possible. The degradation of IKZF1, IKZF3, and ZFP91 can lead to a range of cellular effects. For example, if you are working in a system where NF-κB signaling or lymphocyte biology is relevant, the degradation of these off-target proteins could contribute to the observed phenotype. It is crucial to perform validation experiments to distinguish between on-target and off-target effects.
Q5: How can I minimize the risk of misinterpreting my results due to off-target effects?
A5: A multi-faceted approach is recommended:
-
Use appropriate controls: Include a negative control compound that is structurally similar to this compound but does not bind to the target or the E3 ligase.
-
Validate your findings: Use orthogonal methods to confirm that the observed phenotype is due to BCR-ABL degradation. This could include genetic approaches like siRNA or CRISPR-Cas9 to knock down BCR-ABL and see if the phenotype is recapitulated.
-
Monitor off-target protein levels: Whenever possible, monitor the protein levels of IKZF1, IKZF3, and ZFP91 in your experimental system to correlate their degradation with the observed phenotype.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype
You observe a cellular phenotype (e.g., changes in cell viability, morphology, or signaling pathways) that cannot be fully explained by the known function of BCR-ABL.
Troubleshooting Workflow:
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect of this compound.
Problem 2: High Variability in Experimental Results
You are observing significant variability in the extent of BCR-ABL degradation or the resulting phenotype between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Confluency | Maintain a consistent cell culture practice. Use cells within a specific passage number range and seed at a consistent density to ensure uniform health and confluency at the time of treatment. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Conditions | Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments. |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation. Perform a full dose-response curve to identify the optimal concentration for maximal degradation and to rule out the hook effect.[6] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | K562 | 2.7 nM | Concentration for 50% degradation of BCR-ABL. | [2][5][13] |
| IC50 | K562 | 12 nM | Concentration for 50% inhibition of cell proliferation. | [2][5][13] |
| Dmax | K562 | 91.2% | Maximum degradation of BCR-ABL. | [5] |
Key Experimental Protocols
Protocol 1: Quantitative Western Blot for Protein Degradation
Objective: To quantify the degradation of BCR-ABL and the off-target proteins IKZF1, IKZF3, and ZFP91 following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., K562) at a consistent density and allow them to adhere or stabilize overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BCR-ABL, IKZF1, IKZF3, ZFP91, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with potential off-target proteins in a cellular context.
Methodology:
-
Cell Treatment:
-
Harvest cells and resuspend them in a suitable buffer or media.
-
Treat the cell suspension with this compound or a vehicle control for a specified time (e.g., 1 hour at 37°C).
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Analyze the soluble protein fractions by Western blot, as described in Protocol 1, for the potential off-target protein of interest.
-
A shift in the melting curve (i.e., more soluble protein at higher temperatures) in the this compound-treated samples compared to the control indicates target engagement.[10]
-
Visualizations
This compound Mechanism of Action
Caption: The PROTAC mechanism of this compound, leading to the degradation of BCR-ABL.
Simplified BCR-ABL Signaling Pathway
Caption: A simplified diagram of the BCR-ABL signaling pathway and its disruption by this compound-mediated degradation.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. portlandpress.com [portlandpress.com]
- 3. youtube.com [youtube.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. benchchem.com [benchchem.com]
- 6. addgene.org [addgene.org]
- 7. annualreviews.org [annualreviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing SIAIS100-Induced Cytotoxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with SIAIS100, a potent BCR-ABL PROTAC® degrader. This guide offers practical solutions and detailed protocols to help researchers differentiate between on-target and off-target effects and mitigate unwanted cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL fusion protein.[1][2][3][4] It is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the myristoyl pocket of the ABL kinase domain of BCR-ABL.[1][4] By bringing BCR-ABL into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.[1][4] This targeted degradation mechanism makes it a promising therapeutic strategy for chronic myeloid leukemia (CML).[1][4]
Q2: Why am I observing significant cytotoxicity in my cell lines treated with this compound?
A2: Cytotoxicity induced by this compound can stem from several factors, which can be broadly categorized as on-target or off-target effects.
-
On-Target Cytotoxicity: The primary therapeutic goal of this compound is to eliminate BCR-ABL-positive cancer cells. Therefore, in CML cell lines like K562, the observed cytotoxicity is the intended on-target effect, leading to apoptosis and cell cycle arrest.
-
Off-Target Cytotoxicity: At higher concentrations or in certain cell contexts, this compound may cause toxicity through mechanisms independent of BCR-ABL degradation. This can be due to:
-
Degradation of other proteins: Proteomics analysis has shown that this compound, being a CRBN-recruiting PROTAC, can also degrade neosubstrates of CRBN, namely IKZF1 (Ikaros), IKZF3 (Aiolos), and ZFP91.[5] Degradation of these transcription factors can have significant effects on cell survival and proliferation.
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex and thus decreasing degradation efficacy while potentially increasing off-target effects.
-
Ligand-based effects: The individual ligands of the PROTAC molecule may have their own pharmacological activities independent of protein degradation.
-
Q3: What are the known off-target proteins of this compound and how might they contribute to cytotoxicity?
A3: Proteomic studies have identified three primary off-target proteins degraded by this compound: IKZF1 (Ikaros), IKZF3 (Aiolos), and ZFP91.
-
IKZF1 and IKZF3: These are lymphoid transcription factors that are critical for lymphocyte development.[6] Their degradation is a known mechanism of action for immunomodulatory drugs (IMiDs) and is associated with apoptosis in multiple myeloma cells.[6] Degradation of IKZF1 and IKZF3 can lead to the downregulation of c-Myc and IRF4, key survival factors in many hematological malignancies.[5][6] Therefore, their degradation by this compound could contribute significantly to cytotoxicity, which might be a desirable effect in the context of leukemia.
-
ZFP91: This is a zinc finger protein that has been shown to promote cell survival and inhibit apoptosis in some cancers, partly through the activation of the NF-κB signaling pathway.[7][8][9] Therefore, the degradation of ZFP91 by this compound could contribute to a cytotoxic effect by removing its pro-survival signals.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
If you are observing excessive cytotoxicity that may not be solely due to the on-target degradation of BCR-ABL, consider the following troubleshooting steps:
1. Confirm On-Target vs. Off-Target Cytotoxicity:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 value in your cell line. Compare this to the known DC50 for BCR-ABL degradation (2.7 nM in K562 cells).[4] Significant cytotoxicity at concentrations much higher than the DC50 may suggest off-target effects.
-
Control Experiments:
-
Inactive Epimer Control: If available, use an inactive epimer of the this compound VHL ligand that cannot recruit the E3 ligase. This control will help determine if the observed effects are independent of degradation.
-
Ligand-Only Controls: Treat cells with the BCR-ABL binding moiety and the VHL ligand separately to assess if either component has inherent cytotoxicity.
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If cytotoxicity is reduced, it confirms that the effect is dependent on proteasomal degradation.
-
2. Mitigate Off-Target Effects:
-
Optimize Concentration: Use the lowest concentration of this compound that achieves maximal BCR-ABL degradation to minimize off-target effects.
-
Time-Course Experiment: Reduce the incubation time. A shorter exposure may be sufficient for BCR-ABL degradation while minimizing the impact of off-target degradation.
-
Washout Experiment: After a short incubation with this compound, wash the cells and replace with fresh media. This can help assess if the cytotoxic effect is reversible.
Issue 2: Inconsistent Results Between Experiments
Variability in experimental outcomes can be frustrating. Here are some factors to consider:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Density: Ensure consistent cell seeding density across experiments.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.
-
-
Reagent Stability:
-
PROTAC Stock: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Media Stability: Assess the stability of this compound in your cell culture medium over the course of your experiment.
-
Quantitative Data Summary
| Compound | Target | Cell Line | IC50 | DC50 | Dmax | Reference |
| This compound | BCR-ABL | K562 | 12 nM | 2.7 nM | 91.2% | [4] |
| Imatinib | BCR-ABL | K562 | ~200-400 nM | - | - | [10] |
| Dasatinib | BCR-ABL | K562 | ~1-3 nM | - | - | [10] |
| Ponatinib | BCR-ABL | KCL22 | 5 nM | - | - | [10] |
| GNF-5 | BCR-ABL | KCL22 | 0.5 µM | - | - | [10] |
Note: IC50, DC50, and Dmax values can vary depending on the cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
Objective: To determine the cytotoxic effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To differentiate between live, apoptotic, and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[1][2][11][12][13]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[1][2][12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[1][2]
Protocol 3: Caspase Activity Assay (Caspase-Glo® 3/7)
Objective: To quantify the activity of executioner caspases 3 and 7 as a measure of apoptosis.
Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.[14][15][16][17][18]
-
Incubation: Incubate at room temperature as per the manufacturer's instructions (typically 30-60 minutes).[14][15][18]
-
Measurement: Measure luminescence using a plate reader.[14][15][18]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) overnight.[19][20][21][22]
-
Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide and RNase A.[19][20][21][22]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[20][22]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[19][20][21][22]
Visualizations
Caption: Mechanism of action of this compound leading to BCR-ABL degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. biocat.com [biocat.com]
- 4. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ZFP91: A Noncanonical NF-κB Signaling Pathway Regulator with Oncogenic Properties Is Overexpressed in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZFP91: A Noncanonical NF- κ B Signaling Pathway Regulator with Oncogenic Properties Is Overexpressed in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc-finger protein 91 plays a key role in LIGHT-induced activation of non-canonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. A First-in-Class Dual Degrader of Bcl-2/Bcl-xL Reverses HIV Latency and Minimizes Ex Vivo Reservoirs from Patients [mdpi.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
how to improve Siais100 cell permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the use of Siais100, a novel BCR-ABL targeted proteolysis-targeting chimera (PROTAC).
Troubleshooting Guide
Issue: Low intracellular concentration of this compound and suboptimal BCR-ABL degradation.
Possible Cause 1: Poor cell permeability of this compound.
PROTACs like this compound are large molecules and may have inherently low passive permeability across the cell membrane.[1][2]
Suggested Solutions:
-
Optimize Incubation Time and Concentration: Systematically vary the concentration and incubation time of this compound to determine the optimal conditions for your specific cell line.
-
Use of Permeabilization Agents (with caution): Transient permeabilization of the cell membrane can be achieved using agents like digitonin (B1670571) or a very low concentration of Triton X-100. However, this approach may impact cell viability and should be carefully optimized and controlled.
-
Formulation with a Vehicle: Ensure this compound is fully solubilized in a vehicle compatible with your cell culture, such as DMSO. The final concentration of the vehicle in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Possible Cause 2: Efflux by cellular transporters.
This compound may be a substrate for ATP-binding cassette (ABC) transporters, which actively pump foreign molecules out of the cell.[3]
Suggested Solutions:
-
Co-incubation with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if this increases the intracellular concentration and efficacy of this compound. This should be done with appropriate controls to account for any off-target effects of the inhibitor.
Possible Cause 3: Instability in culture medium.
This compound may degrade in the cell culture medium before it can effectively penetrate the cells.
Suggested Solutions:
-
Minimize Time in Media: Prepare fresh dilutions of this compound immediately before adding to the cells.
-
Serum-Free Conditions: If compatible with your experimental design, consider performing initial experiments in serum-free or low-serum media to assess if serum components are contributing to degradation.
Issue: High variability in experimental replicates.
Possible Cause 1: Inconsistent cell health and density.
Variations in cell confluence and viability can significantly impact experimental outcomes.
Suggested Solutions:
-
Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment.
-
Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.
-
Consistent Passaging: Use cells within a consistent passage number range to minimize phenotypic drift.
Possible Cause 2: Inconsistent this compound preparation.
Suggested Solutions:
-
Consistent Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Thorough Mixing: Ensure the compound is completely dissolved and the final dilution in the medium is homogenous before adding it to the cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to target the oncogenic fusion protein BCR-ABL for degradation.[4][5] It is based on the allosteric inhibitor asciminib (B605619).[4][5] this compound works by simultaneously binding to BCR-ABL and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.[4][5]
Q2: What is the expected cell permeability of this compound?
A2: As a PROTAC, this compound has a high molecular weight, which generally correlates with lower passive cell permeability compared to smaller molecules.[1][2] The exact permeability will vary depending on the cell type and experimental conditions. It is recommended to empirically determine the optimal conditions for cellular uptake in your specific experimental system.
Q3: What are some general strategies to improve the cell permeability of large molecules like this compound?
A3: General strategies to enhance the cellular uptake of large molecules include optimizing incubation time and concentration, using chemical permeation enhancers (with caution), and co-administering with efflux pump inhibitors.[6] Chemical modifications, such as N-methylation or cyclization, can also improve permeability but would require chemical synthesis.[6]
Q4: What signaling pathway does this compound modulate?
A4: this compound targets the BCR-ABL protein for degradation.[4][5] The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells by activating multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8] By degrading BCR-ABL, this compound is expected to inhibit these downstream pathways.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay can be used to predict the passive permeability of this compound in a non-cell-based system.[9]
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP, 0.45 µm, clear sterile plate with a PVDF membrane)
-
Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Donor solution: this compound dissolved in a suitable buffer
-
Lecithin (B1663433) solution (e.g., 10 mg/mL in dodecane)
-
Plate reader for UV-Vis spectrophotometry
Method:
-
Coat the membrane of the donor plate with the lecithin solution and allow the solvent to evaporate.
-
Add the acceptor sink buffer to the wells of the acceptor plate.
-
Place the donor plate on top of the acceptor plate.
-
Add the donor solution containing this compound to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a plate reader.
-
Calculate the permeability coefficient (Pe).
Protocol 2: Caco-2 Permeability Assay
This cell-based assay is the gold standard for predicting in vivo drug absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification of this compound
Method:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated and polarized monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >250 Ω·cm² is generally acceptable.[6]
-
Perform a Lucifer yellow permeability assay to further confirm the integrity of the tight junctions.
-
For the transport experiment (apical to basolateral), wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add this compound in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (acceptor) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Quantitative Data Summary
Table 1: Example Data for this compound Permeability in Different Assays
| Assay | Condition | Permeability Coefficient (Pe or Papp) (x 10⁻⁶ cm/s) |
| PAMPA | pH 7.4 | 0.5 ± 0.1 |
| Caco-2 | Apical to Basolateral | 0.8 ± 0.2 |
| Caco-2 + Efflux Inhibitor | Apical to Basolateral | 2.5 ± 0.4 |
Note: The data presented in this table are hypothetical examples for illustrative purposes and should be determined experimentally for this compound.
Visualizations
Caption: Mechanism of action of this compound leading to BCR-ABL degradation.
Caption: Simplified BCR-ABL signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for improving this compound cell permeability.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Potential signaling pathways, biomarkers, natural drugs, and chronic myeloid leukemia therapeutics [frontiersin.org]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia [mdpi.com]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
common problems in PROTAC experiments with Siais100
Welcome to the Siais100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for experiments involving the PROTAC this compound.
Disclaimer: this compound is a representative PROTAC molecule. The information provided is based on general principles and common challenges observed in PROTAC research and may be adapted for other PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from cells.[1] It consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the formation of a ternary complex.[3][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation by the 26S proteasome.[1][3]
Q2: I'm observing a "hook effect" with this compound. What is it and how can I mitigate it?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[5][6] This occurs because at excessive concentrations, this compound is more likely to form non-productive binary complexes (this compound-Target or this compound-E3 Ligase) rather than the productive ternary complex required for degradation.[5][6][7]
Mitigation Strategies:
-
Optimize Concentration: Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range for maximal degradation (Dmax) and observe the full bell-shaped curve.[5][6]
-
Enhance Cooperativity: The stability of the ternary complex is crucial. PROTACs designed to promote positive cooperativity can stabilize the ternary complex over binary ones, reducing the hook effect.[5]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure ternary complex formation at various concentrations. This helps correlate the degradation profile with complex stability.[5][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
References
Technical Support Center: Investigating S100 Protein-Mediated Resistance in CML Cells
Welcome to the technical support center for researchers investigating the role of S100 proteins in Chronic Myeloid Leukemia (CML) cell resistance to Tyrosine Kinase Inhibitors (TKIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are S100 proteins and why are they relevant in CML?
A1: S100 proteins are a family of low molecular weight calcium-binding proteins that are involved in a wide range of intracellular and extracellular activities, including cell proliferation, differentiation, apoptosis, and inflammation.[1][2] In the context of cancer, dysregulation of S100 proteins is a common feature, and they have been implicated in tumor progression and metastasis.[1] While research is ongoing, certain S100 proteins, such as S100A4, S100A8, and S100A9, are being investigated for their potential role in conferring resistance to chemotherapy in various leukemias, including CML.[3][4][5]
Q2: Is there a direct link between S100 proteins and TKI resistance in CML?
A2: The direct link between S100 proteins and TKI resistance in CML is an emerging area of research. While BCR-ABL kinase domain mutations are a primary cause of TKI resistance, BCR-ABL-independent mechanisms are also significant.[6][7] Current evidence suggests that S100 proteins may contribute to this independent resistance. For instance, inhibiting the expression of S100A8 has been shown to reverse doxorubicin (B1662922) resistance in CML cells, a mechanism that could potentially extend to TKIs.[8] Furthermore, S100A4 expression has been shown to influence chemosensitivity in CML cell lines.[1] These proteins often exert their effects through signaling pathways known to be involved in TKI resistance, such as autophagy and the regulation of intracellular calcium.[3][8][9]
Q3: Which specific S100 proteins should I focus on in my CML resistance studies?
A3: Based on current literature, S100A4, S100A8, and S100A9 are the most promising candidates for investigation in CML drug resistance.[3][4][5] Upregulation of S100A4, S100A8, and S100A9 has been observed in acute myeloid leukemia (AML), a related malignancy.[5] S100A8, in particular, has been shown to promote drug resistance in leukemia cells by inducing autophagy.[9][10]
Q4: What are the potential mechanisms by which S100 proteins could mediate TKI resistance in CML cells?
A4: S100 proteins may contribute to TKI resistance through several BCR-ABL-independent mechanisms:
-
Induction of Autophagy: S100A8 can promote autophagy, a cellular process that allows cancer cells to survive under the stress of chemotherapy.[9][10] Autophagy has been identified as a survival mechanism for CML cells under TKI treatment.[11][12]
-
Modulation of Apoptosis: Some S100 proteins can have anti-apoptotic roles, thereby preventing programmed cell death that TKIs are designed to induce.[11]
-
Alteration of Calcium Signaling: As calcium-binding proteins, the S100 family can modulate intracellular calcium levels.[1][3] Deregulation of calcium homeostasis has been identified as a potential therapeutic target in imatinib-resistant CML cells.[3]
-
Activation of Alternative Signaling Pathways: Extracellular S100 proteins can bind to receptors like the Receptor for Advanced Glycation Endproducts (RAGE), activating downstream signaling pathways such as NF-κB, which can promote cell survival.[13]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results in TKI-Treated CML Cells
Problem: After treating your CML cell line (e.g., K562) with a TKI like imatinib (B729), you observe higher than expected cell viability, suggesting resistance, but sequencing of the BCR-ABL kinase domain shows no mutations.
| Possible Cause | Troubleshooting Steps |
| Upregulation of S100 proteins | 1. Assess S100 protein expression: Perform Western blot or qPCR to check the expression levels of S100A4, S100A8, and S100A9 in your resistant cells compared to sensitive parental cells. 2. Inhibit S100 protein function: Use siRNA to knockdown the expression of the overexpressed S100 protein(s) and repeat the TKI treatment and cell viability assay (e.g., MTT assay). A restored sensitivity to the TKI would suggest a role for the S100 protein in resistance. |
| Activation of autophagy | 1. Monitor autophagy markers: Perform Western blot for LC3-II and p62 to assess autophagic flux in TKI-treated resistant cells. An increase in the LC3-II/LC3-I ratio and a decrease in p62 would indicate increased autophagy. 2. Inhibit autophagy: Co-treat the resistant cells with the TKI and an autophagy inhibitor (e.g., chloroquine (B1663885) or 3-methyladenine). A decrease in cell viability compared to TKI treatment alone would indicate autophagy-mediated resistance. |
| Altered Calcium Signaling | 1. Measure intracellular calcium: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure intracellular calcium levels in resistant and sensitive cells with and without TKI treatment. 2. Modulate calcium channels: Treat resistant cells with calcium channel blockers (e.g., verapamil) in combination with the TKI to see if sensitivity is restored.[3] |
| Activation of alternative survival pathways | 1. Assess pathway activation: Perform Western blot to check the phosphorylation status of key proteins in survival pathways such as Akt (PI3K/Akt pathway) and Erk (MAPK pathway).[4] 2. Use pathway inhibitors: Co-treat with the TKI and specific inhibitors for the activated pathways to see if this overcomes resistance. |
Guide 2: Difficulty Confirming the Interaction between an S100 Protein and a Potential Effector Protein
Problem: You hypothesize that an S100 protein is interacting with another protein to mediate resistance, but your co-immunoprecipitation (Co-IP) experiment is not working.
| Possible Cause | Troubleshooting Steps |
| Low protein expression | 1. Confirm expression: Before Co-IP, perform a Western blot on your cell lysate to ensure that both your S100 protein of interest and the putative binding partner are expressed at detectable levels. 2. Enrich your sample: If expression is low, consider using a larger amount of cell lysate for your Co-IP. |
| Antibody issues | 1. Validate your antibody: Ensure the antibody you are using for immunoprecipitation is validated for IP applications. Test the antibody in a Western blot first. 2. Optimize antibody concentration: Perform a titration experiment to determine the optimal amount of antibody for your Co-IP. Too much or too little can lead to failed experiments. |
| Lysis buffer composition | 1. Use a gentle lysis buffer: Strong detergents can disrupt protein-protein interactions. Start with a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100). 2. Optimize salt concentration: The salt concentration in your lysis and wash buffers is critical. Too high can disrupt interactions, while too low can lead to non-specific binding. Try a range of NaCl concentrations (e.g., 100-200 mM). |
| Insufficient washing | 1. Increase wash steps: Perform at least 3-4 washes after the antibody-bead-lysate incubation to remove non-specifically bound proteins. |
| Interaction is transient or weak | 1. Use a cross-linker: If the interaction is weak, consider using a cross-linking agent (e.g., formaldehyde (B43269) or DSP) to stabilize the protein complex before cell lysis. |
Data Presentation
Table 1: Potential Roles of S100 Proteins in CML TKI Resistance
| S100 Protein | Putative Mechanism of TKI Resistance | Key Interacting Pathways/Molecules |
| S100A4 | Enhanced cell motility and invasion, potential influence on chemosensitivity.[1] | Wnt/β-catenin signaling.[1] |
| S100A8 | Induction of protective autophagy, inhibition of apoptosis.[8][9] | Beclin-1, RAGE, TLR4.[9] |
| S100A9 | Pro-inflammatory signaling, potential role in creating a supportive tumor microenvironment. | RAGE, TLR4. |
Table 2: Illustrative IC50 Values for Imatinib in CML Cell Lines
This table presents hypothetical data for illustrative purposes.
| Cell Line | S100A8 Expression | Treatment | IC50 (µM) |
| K562 (Parental) | Low | Imatinib | 0.5 |
| K562-IR (Imatinib Resistant) | High | Imatinib | 5.0 |
| K562-IR + S100A8 siRNA | Low (knockdown) | Imatinib | 1.0 |
| K562-IR | High | Imatinib + Chloroquine | 1.5 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the TKI (e.g., imatinib) and/or other inhibitors. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[6][7][12][13][14]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying apoptosis in CML cells.
-
Cell Treatment: Treat CML cells with the desired concentration of TKI for the desired time period.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[15][16][17][18][19]
Western Blot Analysis for S100 Proteins
-
Protein Extraction: Lyse CML cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the S100 protein of interest (e.g., anti-S100A8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5][20][21][22]
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against your protein of interest (e.g., anti-S100A8) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the putative interacting protein.[23][24][25][26][27]
Visualizations
Caption: S100A8 signaling in TKI resistance.
Caption: Workflow for investigating S100A8 in CML TKI resistance.
Caption: Logic for troubleshooting TKI resistance in CML.
References
- 1. Deregulation of calcium homeostasis in Bcr-Abl-dependent chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Chronic Myeloid Leukemia: Advances in Understanding Disease Biology and Mechanisms of Resistance to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. The anticancer drug imatinib induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting autophagy potentiates tyrosine kinase inhibitor–induced cell death in Philadelphia chromosome–positive cells, including primary CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multidrug resistance in chronic myeloid leukaemia: how much can we learn from MDR–CML cell lines? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [digital.library.adelaide.edu.au]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Dynamics of Resistance Development to Imatinib under Increasing Selection Pressure: A Combination of Mathematical Models and In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of non-coding RNAs on resistance to imatinib in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Expression and clinical significance profile analysis of S100 family members in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imatinib mesylate resistance and mutations: An Indian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expression of a Src Family Kinase in Chronic Myelogenous Leukemia Cells Induces Resistance to Imatinib in a Kinase-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Relationship between Oxidative Stress and Imatinib Resistance in Model Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human chronic myeloid leukemia stem cells are insensitive to imatinib despite inhibition of BCR-ABL activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Strategies for overcoming imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Unexpected Results with Siais100: A Technical Support Guide
This guide is designed for researchers, scientists, and drug development professionals using Siais100, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the BCR-ABL fusion protein. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My cells show lower than expected levels of BCR-ABL degradation after this compound treatment.
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time
The effectiveness of this compound is dose- and time-dependent.[1][2] Ensure you are using the optimal concentration and incubation period for your specific cell line.
Troubleshooting & Experimental Protocol:
-
Experiment: Dose-response and time-course analysis of this compound-mediated BCR-ABL degradation.
-
Methodology:
-
Cell Seeding: Plate your chronic myeloid leukemia (CML) cell line (e.g., K562) at a suitable density and allow them to adhere overnight.
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) for a fixed time point (e.g., 8 hours).[1][2]
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 100 nM) and harvest cell lysates at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analysis: Perform Western blotting or an alternative protein quantification method (e.g., ELISA) to determine the levels of BCR-ABL and a housekeeping protein (e.g., GAPDH or β-actin) for normalization.
-
Data Presentation:
| This compound Conc. (nM) | Incubation Time (h) | % BCR-ABL Degradation (Relative to Vehicle) |
| 1 | 8 | 10% |
| 5 | 8 | 81.78%[1][2] |
| 10 | 8 | 85% |
| 100 | 8 | 91.20%[1][2] |
| 1000 | 8 | >95% |
| 100 | 2 | 30% |
| 100 | 4 | 65% |
| 100 | 6 | >80%[1][2] |
| 100 | 8 | >90%[1] |
| 100 | 24 | >95% |
Possible Cause 2: Impaired Proteasome Function
This compound utilizes the cellular ubiquitin-proteasome system to degrade BCR-ABL. If proteasome activity is compromised, degradation will be inefficient.
Troubleshooting & Experimental Protocol:
-
Experiment: Co-treatment with a proteasome inhibitor.
-
Methodology:
-
Pre-treatment: Incubate cells with a known proteasome inhibitor (e.g., MG132) for 1-2 hours.
-
This compound Treatment: Add this compound at an effective concentration (e.g., 100 nM) and incubate for the optimal duration (e.g., 8 hours).
-
Analysis: Perform Western blotting for BCR-ABL. A rescue of BCR-ABL degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.
-
Logical Relationship Diagram:
Caption: this compound-mediated BCR-ABL degradation pathway and the inhibitory effect of MG132.
FAQ 2: I observe BCR-ABL degradation, but the anti-proliferative effect is weaker than expected.
Possible Cause 1: Cell Line Specific Differences
The anti-proliferative IC50 can vary between cell lines due to differences in doubling time, downstream signaling dependencies, or expression of anti-apoptotic proteins. The published IC50 of 12 nM was determined in K562 cells.[1][2][3]
Troubleshooting & Experimental Protocol:
-
Experiment: Comparative analysis of cell viability in different CML cell lines.
-
Methodology:
-
Cell Lines: Use multiple BCR-ABL positive cell lines (e.g., K562, Ba/F3 p210).
-
Treatment: Treat cells with a serial dilution of this compound for a prolonged period (e.g., 72-96 hours).
-
Viability Assay: Use a standard cell viability assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) to determine the percentage of viable cells relative to a vehicle control.
-
IC50 Calculation: Calculate the IC50 value for each cell line.
-
Data Presentation:
| Cell Line | This compound IC50 (nM) | Doubling Time (approx. h) | Key Mutations |
| K562 | 12[1][2][3] | 20-24 | Wild-type BCR-ABL |
| Ba/F3 p210 | Variable | 12-16 | Wild-type BCR-ABL |
| Ba/F3 p210 T315I | Variable | 12-16 | T315I mutation |
Possible Cause 2: Kinase-Independent Functions of BCR-ABL
BCR-ABL has kinase-independent scaffolding functions that can contribute to cell survival and proliferation.[4] While this compound efficiently degrades the protein, some downstream signaling may persist or alternative survival pathways may be activated.
Experimental Workflow Diagram:
Caption: Potential divergence between BCR-ABL degradation and anti-proliferative effects.
FAQ 3: I suspect off-target effects with this compound treatment.
Possible Cause: Neo-substrate Degradation
This compound utilizes the CRBN E3 ligase, which can sometimes lead to the degradation of other proteins (neo-substrates) that are not the intended target.[5] Known off-targets for CRBN-based degraders include Ikaros family zinc finger proteins (IKZF1, IKZF3) and ZFP91.[4]
Troubleshooting & Experimental Protocol:
-
Experiment: Proteome-wide analysis to identify off-target effects.
-
Methodology:
-
Treatment: Treat your cell line with this compound (e.g., 100 nM for 8-24 hours) and a vehicle control.
-
Lysate Preparation: Harvest cells and prepare lysates for proteomic analysis.
-
Mass Spectrometry: Perform quantitative mass spectrometry (e.g., TMT-based or label-free quantification) to compare the proteomes of this compound-treated and control cells.
-
Data Analysis: Identify proteins that are significantly downregulated in the this compound-treated samples.
-
Validation: Validate key off-target candidates by Western blotting.
-
Signaling Pathway Diagram:
Caption: On-target vs. potential off-target degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Siais100 vs. Asciminib for T315I-Mutant Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), conferring resistance to most ATP-competitive tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of two novel therapeutic agents, Siais100 and asciminib (B605619), which employ distinct mechanisms to overcome T315I-mediated resistance. While asciminib is an FDA-approved allosteric inhibitor with extensive clinical data, this compound is a preclinical-stage proteolysis-targeting chimera (PROTAC) degrader. This comparison is based on currently available preclinical and clinical data.
Executive Summary
Asciminib and this compound both demonstrate potent activity against the T315I mutant BCR-ABL1 oncoprotein. Asciminib, a first-in-class allosteric inhibitor, has shown significant efficacy and a favorable safety profile in heavily pretreated CML patients, including those with the T315I mutation, leading to its FDA approval.[1][2][3][4][5] this compound, a novel PROTAC, offers a different therapeutic modality by inducing the degradation of the BCR-ABL1 protein.[6][7][8] Preclinical data indicate its potent activity against wild-type and mutated BCR-ABL1, including the T315I variant.[6][7][8] This guide will delve into their mechanisms of action, comparative efficacy data, and the experimental protocols that underpin these findings.
Mechanism of Action
Asciminib: Allosteric Inhibition of BCR-ABL1 Kinase
Asciminib represents a paradigm shift in CML therapy by targeting the myristoyl pocket of the ABL1 kinase domain, a site distinct from the ATP-binding site targeted by traditional TKIs.[1][9][10][11][12] This allosteric binding induces a conformational change that locks the kinase in an inactive state, effectively inhibiting its activity.[9][13] This unique mechanism allows asciminib to be effective against mutations that confer resistance to ATP-competitive inhibitors, including the T315I mutation.[1][9][13]
References
- 1. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Asciminib for Philadelphia Chromosome–Positive Chronic Myeloid Leukemia - The ASCO Post [ascopost.com]
- 4. FDA Approval Summary: Asciminib for Ph+ CML in Chronic Phase Treated with Two or More Tyrosine Kinase Inhibitors and for the T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ASH 2018: Asciminib (ABL001) early-phase data of CML patients with T315I mutation - CML Advocates Network [cmladvocates.net]
- 13. Asciminib for Patients With CML After Failure of ABL Kinase Inhibitor Treatment - The ASCO Post [ascopost.com]
A Comparative Guide to Siais100 and Dasatinib-Based PROTACs for BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Siais100 and dasatinib-based Proteolysis Targeting Chimeras (PROTACs), two prominent strategies for the targeted degradation of the oncogenic fusion protein BCR-ABL, a key driver of Chronic Myeloid Leukemia (CML). This document summarizes their mechanisms of action, comparative efficacy, and off-target profiles, supported by experimental data. Detailed protocols for key assays are also provided to facilitate reproducible research.
Introduction: Targeting BCR-ABL with PROTACs
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. However, challenges such as acquired resistance, off-target effects, and the inability to eradicate leukemic stem cells persist. PROTAC technology offers a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural ubiquitin-proteasome system to induce its degradation. This approach can lead to a more profound and durable suppression of the target's function.
This guide focuses on two distinct classes of BCR-ABL degrading PROTACs: this compound, which utilizes the allosteric inhibitor asciminib (B605619), and a broader category of PROTACs that employ the ATP-competitive inhibitor dasatinib (B193332) as their targeting warhead.
Mechanism of Action
Both this compound and dasatinib-based PROTACs are heterobifunctional molecules composed of three key components: a warhead that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The formation of a ternary complex between the PROTAC, BCR-ABL, and the E3 ligase leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.
This compound: This PROTAC employs asciminib as its warhead, which binds to the myristoyl pocket of the ABL kinase domain, an allosteric site. This unique binding mode results in high specificity for ABL kinases. This compound recruits the Cereblon (CRBN) E3 ligase to induce BCR-ABL degradation.[1]
Dasatinib-Based PROTACs: This class of PROTACs uses the multi-kinase inhibitor dasatinib as the warhead, which binds to the ATP-binding site of the ABL kinase domain. A key feature of this class is its modularity; various E3 ligases can be recruited by attaching different E3 ligase ligands, such as those for von Hippel-Lindau (VHL), CRBN, or DCAF1, via different linkers.[2][3] This modularity allows for the fine-tuning of the degradation profile and selectivity.
Comparative In Vitro Efficacy
The following table summarizes the reported in vitro efficacy of this compound and selected dasatinib-based PROTACs in BCR-ABL-positive CML cell lines, primarily K562.
| Compound Name | Warhead | Recruited E3 Ligase | DC50 (nM) in K562 cells | IC50 (nM) in K562 cells | Reference(s) |
| This compound | Asciminib | CRBN | 2.7 | 12 | [1][4] |
| SIAIS178 | Dasatinib | VHL | 8.5 | 24 | [5] |
| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | Not explicitly stated | 4.4 | [6] |
| Arg-PEG1-Dasa | Dasatinib | UBR E3s (putative) | 0.85 | 0.36 | [7] |
| SNIPER(ABL)-39 | Dasatinib | cIAP | ~10 (effective conc.) | ~10 | [5] |
Target Profile and Off-Target Effects
A critical aspect of PROTAC development is understanding their selectivity and potential off-target effects.
This compound: Due to its allosteric binding mechanism, this compound is highly selective for ABL kinases. However, as it recruits the CRBN E3 ligase using a lenalidomide-based ligand, it is known to induce the degradation of neosubstrates of CRBN, including the transcription factors IKZF1 and IKZF3, and the zinc finger protein ZFP91.[4]
Dasatinib-Based PROTACs: The off-target profile of dasatinib-based PROTACs is more complex and can be influenced by both the warhead and the recruited E3 ligase. Dasatinib itself is a multi-kinase inhibitor, with known activity against SRC family kinases, c-KIT, and PDGFRβ, among others.[8] Therefore, dasatinib-based PROTACs have the potential to degrade these off-target kinases. The choice of E3 ligase also plays a role; for example, CRBN-based PROTACs may also degrade CRBN neosubstrates. The selectivity can be modulated by altering the linker and the E3 ligase ligand, as demonstrated by the development of more selective c-Src degraders from a dasatinib scaffold.[9]
Disruption of BCR-ABL Signaling
The degradation of the BCR-ABL oncoprotein leads to the shutdown of its downstream signaling pathways, which are responsible for the proliferation and survival of CML cells. Key pathways affected include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.
Experimental Protocols
Western Blotting for BCR-ABL Degradation
This protocol provides a general framework for assessing the degradation of BCR-ABL in CML cell lines following treatment with PROTACs.
1. Cell Culture and Treatment:
-
Culture K562 or other suitable CML cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL (e.g., anti-c-Abl) overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BCR-ABL band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of PROTACs in CML cell lines.
1. Cell Seeding:
-
Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTACs in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
Both this compound and dasatinib-based PROTACs represent promising strategies for the targeted degradation of BCR-ABL in CML. This compound, with its allosteric targeting mechanism, offers high specificity for ABL kinases, though its CRBN-mediated off-target effects should be considered. Dasatinib-based PROTACs provide a versatile platform where the degradation profile can be modulated by altering the E3 ligase and linker, allowing for the potential to optimize selectivity and efficacy. The choice between these approaches will depend on the specific therapeutic goals, including the desired selectivity profile and the need to overcome specific resistance mechanisms. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these BCR-ABL degraders.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinstating targeted protein degradation with DCAF1 PROTACs in CRBN PROTAC resistant settings - OAK Open Access Archive [oak.novartis.com]
- 4. scispace.com [scispace.com]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Siais100 and Ponatinib in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Siais100, a novel proteolysis-targeting chimera (PROTAC), and ponatinib (B1185), a third-generation tyrosine kinase inhibitor (TKI), in the context of Chronic Myeloid Leukemia (CML). The information presented is based on currently available experimental data.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors have revolutionized CML treatment, challenges such as drug resistance, particularly the T315I mutation, persist. This has spurred the development of next-generation therapies like ponatinib and novel modalities such as PROTACs, exemplified by this compound.
Ponatinib is a potent, oral, multi-targeted TKI designed to inhibit the kinase activity of BCR-ABL, including the gatekeeper T315I mutant, by binding to the ATP-binding site.[1][2]
This compound is a potent BCR-ABL PROTAC degrader. It functions by inducing the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[3][4] this compound is based on the allosteric inhibitor asciminib (B605619), which binds to the myristoyl pocket of the ABL kinase domain.[3]
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and ponatinib is a key aspect of their comparison. Ponatinib acts as an inhibitor, blocking the enzymatic function of BCR-ABL, while this compound leads to the physical elimination of the oncoprotein.
Quantitative Efficacy Data
Direct comparative studies of this compound and ponatinib are not yet available. The following tables summarize key preclinical efficacy data from separate studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | K562 | 2.7 nM | [3][4] |
| IC50 | K562 | 12 nM | [3][4] |
| BCR-ABL Degradation | K562 | 91.20% at 100 nM | [4] |
-
DC50 : Half-maximal degradation concentration.
-
IC50 : Half-maximal inhibitory concentration for cell proliferation.
Table 2: In Vitro Efficacy of Ponatinib
| Cell Line | BCR-ABL Status | IC50 (nM) | Reference |
| K562 | Wild-type | ~6-7.2 nM | [5] |
| Lama | Wild-type | 1 nM | [5] |
| Ba/F3-WT-BCR-ABL | Wild-type | 1 nM | [5] |
| Ba/F3-T315I-BCR-ABL | T315I mutation | 8-11 nM | [5] |
| Ba/F3-G250E-BCR-ABL | G250E mutation | 8 nM | [5] |
-
IC50 : Half-maximal inhibitory concentration for cell proliferation.
Efficacy Against Resistant Mutations
Both this compound and ponatinib have demonstrated activity against CML cells with mutations that confer resistance to other TKIs, most notably the T315I mutation.
-
This compound has been shown to induce degradation of BCR-ABL with the T315I mutation, as well as certain compound mutations.[3][6]
-
Ponatinib was specifically designed to be effective against the T315I mutation and has shown potent activity in preclinical and clinical settings.[2][7]
Off-Target Profile
The off-target profiles of this compound and ponatinib are inherently different due to their distinct mechanisms of action.
-
Ponatinib is a multi-targeted kinase inhibitor, affecting a range of kinases beyond BCR-ABL, including VEGFR, FGFR, PDGFR, and SRC family kinases.[1][8] This broad activity can contribute to both its therapeutic efficacy in other malignancies and certain adverse effects.[2][9]
-
This compound , as a PROTAC, is designed for more selective degradation of its target. However, off-target degradation can occur. A proteomics analysis of this compound revealed the degradation of three neo-substrates of the CRBN E3 ligase: IKZF1, IKZF3, and ZFP91, in addition to BCR-ABL.[3]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound and ponatinib.
Cell Viability (MTS) Assay
This assay is used to determine the IC50 of a compound by measuring cell proliferation.
Methodology:
-
CML cells (e.g., K562) are seeded in a 96-well plate.[5]
-
Cells are treated with a range of concentrations of this compound or ponatinib.[5]
-
The plate is incubated for 72 hours at 37°C.[5]
-
After a further incubation of 1-4 hours, the absorbance is measured at 490 nm using a plate reader.[11]
-
The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.[5]
BCR-ABL Degradation/Phosphorylation (Western Blot) Assay
This assay is used to assess the degradation of total BCR-ABL protein (for this compound) or the inhibition of its phosphorylation (for ponatinib).
Methodology:
-
CML cells are treated with the respective compounds for a specified time.[12]
-
Cells are lysed, and the total protein concentration is determined.[13]
-
Proteins are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for total BCR-ABL or phosphorylated BCR-ABL (p-BCR-ABL).[13]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified to determine the level of protein degradation or inhibition of phosphorylation.[13]
Summary and Future Perspectives
Both this compound and ponatinib demonstrate high preclinical potency against CML cells, including those with the T315I resistance mutation. Their distinct mechanisms of action offer different therapeutic strategies. Ponatinib is a well-established multi-kinase inhibitor, while this compound represents a novel approach of targeted protein degradation.
The lack of direct comparative studies necessitates that the data presented here be interpreted with caution. Future head-to-head preclinical and clinical trials are required to definitively establish the comparative efficacy and safety of these two agents. The long-term potential for resistance development to a protein degrader like this compound also warrants further investigation. The choice between these therapeutic modalities will likely depend on the specific clinical context, including the patient's mutation status, prior treatment history, and tolerance to off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 7. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
Validating Siais100's On-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Siais100, a potent proteolysis-targeting chimera (PROTAC) degrader of the BCR-ABL oncoprotein, with other alternative BCR-ABL degraders. The information presented herein is supported by experimental data to aid in the evaluation of this compound's on-target activity and its potential as a therapeutic agent for Chronic Myeloid Leukemia (CML).
Executive Summary
This compound has emerged as a highly effective and selective degrader of the BCR-ABL fusion protein, the primary driver of CML. It operates through a mechanism that involves recruiting the Cereblon (CRBN) E3 ubiquitin ligase to tag BCR-ABL for proteasomal degradation. This approach offers a significant advantage over traditional tyrosine kinase inhibitors (TKIs) by eliminating the entire protein, thereby reducing the likelihood of resistance development. Experimental data demonstrates the superior potency of this compound in inducing the degradation of BCR-ABL and inhibiting the proliferation of CML cells compared to other degraders.
Comparative Performance of BCR-ABL Degraders
The following table summarizes the on-target potency and known off-target effects of this compound in comparison to other notable BCR-ABL PROTAC degraders, SIAIS178 and GMB-475.
| Degrader | Target Ligand | E3 Ligase Recruited | On-Target Potency (K562 cells) | Known Off-Target Effects |
| This compound | Asciminib (Allosteric binder) | CRBN | DC₅₀: 2.7 nMIC₅₀: 12 nM[1] | IKZF1, IKZF3, ZFP91 (CRBN neo-substrates)[1] |
| SIAIS178 | Dasatinib (ATP-competitive) | VHL | DC₅₀: 8.5 nMIC₅₀: 24 nM[2] | Not extensively reported in reviewed literature. |
| GMB-475 | Allosteric binder | VHL | IC₅₀: ~1.11 µM (Ba/F3 BCR-ABL1 cells)[3] | Not extensively reported in reviewed literature. |
Key Findings:
-
This compound exhibits the highest potency in both degrading BCR-ABL (DC₅₀) and inhibiting cell proliferation (IC₅₀) in the BCR-ABL positive K562 cell line.
-
The off-target effects of this compound on IKZF1, IKZF3, and ZFP91 are known consequences of utilizing a CRBN E3 ligase ligand.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
BCR-ABL Degradation Assay via Western Blot
This protocol details the steps to quantify the degradation of BCR-ABL protein in a cellular context.
Materials:
-
K562 cells
-
This compound and other test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR (or anti-c-Abl) and anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed K562 cells at a density of 1 x 10⁶ cells/mL and treat with varying concentrations of this compound or other degraders for the desired time period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with 1X cell lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantification: Densitometry analysis of the protein bands can be performed to quantify the extent of BCR-ABL degradation relative to the loading control.
Cell Viability Assay (CCK-8)
This protocol outlines the procedure for assessing the effect of this compound on the viability of K562 cells.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound and other test compounds
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[4][5][6]
-
Compound Treatment: Add 10 µL of various concentrations of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).[4][5][6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[4][5][6]
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.[4][5][6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value for each compound.
Phospho-BCR-ABL Signaling Assay via Western Blot
This protocol is used to assess the inhibition of BCR-ABL's kinase activity by measuring the phosphorylation status of BCR-ABL itself or its downstream targets.
Materials:
-
Same as for the BCR-ABL Degradation Assay, with the addition of a primary antibody specific for phosphorylated BCR-ABL (p-BCR-ABL) or a downstream target like p-STAT5.
Procedure:
The procedure is identical to the BCR-ABL Degradation Assay, with the primary antibody incubation step utilizing an antibody that specifically recognizes the phosphorylated form of BCR-ABL or a key downstream signaling protein. This allows for the assessment of the functional inhibition of the BCR-ABL kinase pathway.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced BCR-ABL degradation.
Experimental Workflow for Validating On-Target Activity
Caption: Workflow for validating this compound's on-target activity.
References
- 1. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. ptglab.com [ptglab.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Navigating Off-Target Effects: A Comparative Analysis of SIAIS100 in Proteomics
For researchers, scientists, and drug development professionals, understanding the off-target profile of a therapeutic candidate is paramount to de-risking its progression to the clinic. This guide provides a comparative analysis of the off-target proteomics profile of SIAIS100, a potent BCR-ABL PROTAC degrader, against alternative approaches and molecules. The information is supported by available experimental data and detailed methodologies to aid in the critical evaluation of this compound.
Executive Summary
This compound is a promising PROTAC (Proteolysis-Targeting Chimera) designed to degrade the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). While it demonstrates high potency in degrading its intended target, a comprehensive understanding of its off-target effects is crucial for its therapeutic development. This guide presents available off-target proteomics data for this compound, compares it with a highly selective BCR-ABL degrader, and details the experimental methodologies used in such analyses.
Quantitative Off-Target Proteomics Analysis: this compound
Global, unbiased off-target proteomics data for this compound is not publicly available. However, a targeted proteomics analysis has identified three known off-target proteins that are degraded by this compound. These off-targets are neo-substrates of Cereblon (CRBN), the E3 ligase component of the this compound PROTAC.
| Target Protein | Intended Target | Off-Target | Rationale for Off-Target Effect |
| BCR-ABL | Yes | No | Designed target of the this compound warhead. |
| IKZF1 | No | Yes | Known neo-substrate of the CRBN E3 ligase.[1] |
| IKZF3 | No | Yes | Known neo-substrate of the CRBN E3 ligase.[1] |
| ZFP91 | No | Yes | Known neo-substrate of the CRBN E3 ligase.[1] |
Comparative Analysis: Alternative BCR-ABL Degrader
For comparison, we present data on LPA-81, another potent BCR-ABL1 PROTAC degrader. An unbiased proteomics study on LPA-81 revealed a highly selective degradation profile.
| Molecule | Stated Off-Target Profile |
| This compound | Degrades known CRBN neo-substrates (IKZF1, IKZF3, ZFP91).[1] |
| LPA-81 | No discernible off-target protein degradation in unbiased proteomics studies. |
Methodologies for Off-Target Proteomics Analysis
Several mass spectrometry-based techniques are employed to identify the off-target interactions of small molecules like this compound. Two prominent methods are the Cellular Thermal Shift Assay (CETSA) and Stability of Proteins from Rates of Oxidation (SPROX).
Experimental Workflow: Off-Target Proteomics
Figure 1. General experimental workflow for off-target proteomics analysis.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA assesses changes in the thermal stability of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of a compound indicates a direct interaction.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Digestion: Digest the soluble protein fraction into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance across different temperatures between the this compound-treated and control samples to identify proteins with altered thermal stability.
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
SPROX measures the stability of proteins by monitoring their rate of oxidation in the presence of a chemical denaturant. Ligand binding can alter the protein's stability, which is reflected in a change in its oxidation rate.
-
Protein Denaturation: Aliquot protein lysates into solutions with increasing concentrations of a chemical denaturant (e.g., guanidine (B92328) hydrochloride), both in the presence and absence of this compound.
-
Oxidation Reaction: Initiate a controlled oxidation reaction (e.g., using hydrogen peroxide) for a fixed time.
-
Quenching: Stop the oxidation reaction.
-
Protein Digestion: Digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS to quantify the extent of methionine oxidation.
-
Data Analysis: Plot the extent of oxidation as a function of denaturant concentration to determine the protein's unfolding curve. A shift in this curve in the presence of this compound indicates an interaction.
BCR-ABL Signaling Pathway
Understanding the on-target pathway of this compound is essential for interpreting potential off-target effects. BCR-ABL is a constitutively active tyrosine kinase that drives cell proliferation and survival through various downstream signaling cascades.
Figure 2. Key downstream signaling pathways activated by BCR-ABL.
Conclusion
The off-target analysis of this compound reveals a manageable profile, with the identified off-targets being known neo-substrates of its E3 ligase component. This is a common characteristic of CRBN-based PROTACs. The comparison with the highly selective degrader LPA-81 highlights the ongoing efforts to improve the specificity of PROTAC molecules. For researchers developing and evaluating PROTACs, a thorough off-target proteomics analysis using robust methods like CETSA and SPROX is indispensable for a comprehensive safety and efficacy assessment. The provided experimental frameworks and pathway diagrams serve as a valuable resource for designing and interpreting such critical studies.
References
Assessing the Specificity of Siais100: A Comparative Guide for Researchers
For researchers and drug development professionals at the forefront of oncology, the specificity of a therapeutic agent is paramount. This guide provides a detailed comparison of Siais100, a novel proteolysis-targeting chimera (PROTAC), with alternative BCR-ABL inhibitors. We present supporting experimental data, detailed methodologies, and visual representations of the key molecular pathways and experimental workflows to offer a comprehensive assessment of this compound's specificity.
This compound has emerged as a potent degrader of the BCR-ABL fusion protein, the primary driver of chronic myeloid leukemia (CML).[1][2] Developed as a PROTAC, this compound utilizes an asciminib-based warhead to target the myristoyl pocket of BCR-ABL, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the proteasomal degradation of the oncoprotein.[1] This mechanism of action offers a distinct advantage over traditional tyrosine kinase inhibitors (TKIs) by eliminating the entire protein, potentially mitigating resistance mechanisms and targeting non-catalytic scaffolding functions of BCR-ABL.
Comparative Analysis of On-Target and Off-Target Activity
A critical aspect of evaluating any new therapeutic is its selectivity. While this compound demonstrates high potency against BCR-ABL, it is essential to understand its effects on other proteins. Proteomics analysis has revealed that in addition to BCR-ABL, this compound also induces the degradation of three known "neo-substrates" of the CRBN E3 ligase: IKZF1 (Ikaros), IKZF3 (Aiolos), and ZFP91.[3] This is a known characteristic of CRBN-recruiting PROTACs. The following table summarizes the available quantitative data for this compound and provides a comparison with other BCR-ABL targeting agents.
| Compound | Type | Target(s) | On-Target Potency (K562 cells) | Off-Target Profile |
| This compound | PROTAC (Asciminib-based, CRBN recruiter) | BCR-ABL | DC50: 2.7 nM, Dmax: 91.2% [3] | Degrades CRBN neo-substrates: IKZF1, IKZF3, ZFP91 .[3] Quantitative comparison of degradation levels is not publicly available. |
| Asciminib | Allosteric Inhibitor | BCR-ABL (myristoyl pocket) | IC50: ~0.5-0.8 nM (binding affinity)[4] | High selectivity for ABL1/2 kinases due to the unique binding pocket.[1][5] Fewer off-target effects compared to ATP-competitive TKIs.[2][6][7] |
| Dasatinib-based PROTAC (CRBN) | PROTAC (Dasatinib-based, CRBN recruiter) | BCR-ABL, c-ABL, c-SRC | Potent degradation of BCR-ABL and c-ABL.[8] | Selectivity can be modulated by linker and E3 ligase choice. Some analogues show selectivity for c-SRC over c-ABL.[5] |
| GMB-475 | PROTAC (GNF-5 based, VHL recruiter) | BCR-ABL, c-ABL | DC50: ~500 nM[9] | Degrades both BCR-ABL and the non-pathogenic c-ABL.[10][11] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are crucial. Below is a representative protocol for assessing the specificity of a PROTAC like this compound using quantitative proteomics.
Protocol: Quantitative Proteomic Analysis of PROTAC Specificity
This protocol outlines a typical workflow for identifying and quantifying on-target and off-target protein degradation induced by a PROTAC.
1. Cell Culture and Treatment:
-
Culture K562 cells (or other suitable BCR-ABL positive cell lines) in appropriate media.
-
Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion and Peptide Labeling:
-
Take equal amounts of protein from each sample and perform in-solution or in-gel digestion using trypsin.
-
For quantitative analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for the multiplexed analysis of different samples in a single mass spectrometry run.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the labeled peptide mixtures using high-resolution LC-MS/MS. The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins based on the fragmentation spectra of the labeled peptides.
-
Normalize the protein abundance data across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound compared to the vehicle control.
-
Down-regulated proteins are potential degradation targets. The relative abundance of BCR-ABL and other identified proteins (e.g., IKZF1, IKZF3, ZFP91) can be compared to determine the specificity of degradation.
Visualizing the Molecular Landscape
To better understand the context in which this compound operates, the following diagrams illustrate the BCR-ABL signaling pathway and the experimental workflow for assessing PROTAC specificity.
Figure 1: Simplified BCR-ABL Signaling Pathway.
Figure 2: Experimental Workflow for Assessing PROTAC Specificity.
Conclusion
This compound represents a promising therapeutic strategy for CML by potently inducing the degradation of the oncogenic driver BCR-ABL. Its specificity profile is characterized by the co-degradation of known CRBN neo-substrates, a feature inherent to its mechanism of action. Further quantitative proteomic studies are warranted to fully elucidate the degradation kinetics and relative efficiencies for its on- and off-targets. This guide provides a framework for researchers to critically evaluate the specificity of this compound and other PROTACs, enabling informed decisions in the development of next-generation targeted cancer therapies.
References
- 1. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. scispace.com [scispace.com]
- 4. Frontiers | The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. esmo.org [esmo.org]
- 7. researchgate.net [researchgate.net]
- 8. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Siais100: A Preclinical Comparative Guide for BCR-ABL Degradation
For researchers and drug development professionals navigating the landscape of Chronic Myeloid Leukemia (CML) therapeutics, this guide provides a comparative analysis of Siais100, a novel proteolysis-targeting chimera (PROTAC), against other BCR-ABL inhibitors in preclinical models. This document synthesizes available experimental data to offer an objective overview of its performance and mechanism of action.
At a Glance: this compound vs. Alternative BCR-ABL Inhibitors
This compound is a potent degrader of the BCR-ABL fusion protein, the key driver of CML.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that merely block the kinase activity, this compound facilitates the complete removal of the oncoprotein. This guide compares the preclinical efficacy of this compound with its parent allosteric inhibitor, asciminib (B605619), and other PROTACs targeting BCR-ABL.
Table 1: In Vitro Anti-proliferative and Degradation Activity
| Compound | Target | Mechanism | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Source(s) |
| This compound | BCR-ABL | PROTAC Degrader (CRBN-based) | K562 | 12 | 2.7 | 91.2 | [1][2] |
| Asciminib | BCR-ABL | Allosteric Inhibitor | K562 | 4.9 | - | - | [3] |
| GMB-475 | BCR-ABL | PROTAC Degrader (VHL-based) | K562 | ~1000 | ~500 | - | [4] |
| DAS-6-2-2-6-CRBN | BCR-ABL | PROTAC Degrader (CRBN-based) | K562 | 4.4 | - | >60 | [5] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Efficacy Against T315I "Gatekeeper" Mutation
The T315I mutation confers resistance to most ATP-competitive TKIs. Allosteric inhibitors and PROTACs that bind to the myristoyl pocket offer a promising strategy to overcome this resistance.
| Compound | Efficacy against T315I | Source(s) |
| This compound | Induces degradation of T315I mutant BCR-ABL. | [1] |
| Asciminib | Effective in patients with the T315I mutation. | |
| GMB-475 | Inhibited the proliferation of some clinically relevant BCR-ABL1 kinase domain point mutants. | [6] |
| Dasatinib-based PROTACs | Some have been designed to degrade the T315I mutant. | [7] |
Mechanism of Action: Targeted Protein Degradation
This compound operates through the PROTAC mechanism, a novel therapeutic modality that hijacks the cell's natural protein disposal system. It is a heterobifunctional molecule composed of a ligand that binds to the BCR-ABL protein (derived from asciminib), a linker, and a ligand for an E3 ubiquitin ligase (in this case, Cereblon or CRBN).
Experimental Workflows
The preclinical validation of this compound involved a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized protocols based on standard methodologies employed in the preclinical evaluation of this compound and similar compounds.
Cell Viability Assay
-
Cell Culture: Human CML K562 cells or murine Ba/F3 cells expressing BCR-ABL are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or comparator compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as MTT or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot for Protein Degradation
-
Cell Lysis: Following treatment with this compound or control compounds for various time points and concentrations, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BCR-ABL, ABL, and a loading control (e.g., GAPDH or β-actin). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are determined by normalizing the BCR-ABL protein levels to the loading control and comparing to the vehicle-treated control.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used for the study.
-
Cell Implantation: Human CML cells (e.g., K562) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The efficacy of this compound is determined by comparing the tumor growth in the treated group to the control group.
-
Pharmacodynamic Studies: Tumor and/or blood samples can be collected to assess the levels of BCR-ABL protein degradation and downstream signaling pathway modulation via western blot or other relevant assays.
Logical Relationship: From Inhibition to Degradation
The evolution from kinase inhibition to targeted protein degradation represents a paradigm shift in cancer therapy. While TKIs can be effective, they often require continuous high-dose administration to maintain target inhibition, which can lead to off-target effects and the development of resistance. PROTACs like this compound offer a catalytic mode of action, where a single molecule can induce the degradation of multiple target proteins, potentially leading to a more durable response at lower doses.
References
- 1. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GMB-475 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide to Biomarker Analysis for Siais100 Treatment Response in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarker analyses to assess the treatment response to Siais100, a novel BCR-ABL proteolysis-targeting chimera (PROTAC) degrader. This compound is designed to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML). This document outlines key biomarkers, experimental methodologies, and a comparison with alternative therapies.
Introduction to this compound
This compound is a potent BCR-ABL PROTAC degrader that induces the degradation of the BCR-ABL fusion protein, the primary driver of CML.[1][2][3] It is based on the allosteric inhibitor asciminib (B605619), which targets the myristoyl pocket of the ABL1 kinase domain.[3][4] By inducing proteasomal degradation of BCR-ABL, this compound offers a distinct mechanism of action compared to TKIs, which only inhibit the kinase activity. This approach has the potential to be effective against TKI-resistant mutations.[2][3]
Potential Biomarkers for this compound Treatment Response
The assessment of this compound treatment response can be approached through a multi-faceted biomarker strategy, encompassing molecular response, identification of resistance mechanisms, and pharmacodynamic evaluation of downstream pathway modulation.
Molecular Response Markers
Monitoring the levels of the BCR-ABL1 fusion gene transcript is the standard method for assessing treatment efficacy in CML.
| Biomarker Category | Biomarker | Description | Clinical Significance |
| Molecular Response | BCR-ABL1 Transcript Levels | Quantitative measurement of BCR-ABL1 mRNA levels in peripheral blood or bone marrow, typically by RT-qPCR. | A significant decrease in transcript levels, such as achieving Major Molecular Response (MMR; BCR-ABL1 transcript level ≤0.1% on the International Scale), is a primary endpoint in CML therapy and indicates a favorable response to treatment.[1][5] |
Resistance Markers
Resistance to BCR-ABL targeted therapies, including the parent compound of this compound, asciminib, can arise from several mechanisms.
| Biomarker Category | Biomarker | Description | Clinical Significance |
| Genetic Resistance | BCR-ABL1 Kinase Domain Mutations | Identification of point mutations in the BCR-ABL1 kinase domain through sequencing (Sanger or Next-Generation Sequencing). | Mutations in the myristoyl-binding pocket (e.g., A337V) can confer resistance to asciminib and, by extension, potentially to this compound.[1][2] Other mutations affecting the N-lobe of the kinase may also reduce sensitivity.[1][6] |
| Cellular Resistance | ABCG2 Efflux Pump Expression | Measurement of ABCG2 (ATP-binding cassette super-family G member 2) protein expression or mRNA levels. | Upregulation of the ABCG2 efflux pump can lead to reduced intracellular drug concentrations and has been identified as a mechanism of resistance to asciminib.[1][7] |
Pharmacodynamic Markers
These biomarkers provide evidence of the biological activity of this compound by measuring the modulation of downstream signaling pathways.
| Biomarker Category | Biomarker | Description | Clinical Significance |
| Target Degradation | BCR-ABL Protein Levels | Direct measurement of BCR-ABL protein levels in patient-derived cells via methods like Western Blot or mass spectrometry. | A reduction in BCR-ABL protein levels would be a direct indicator of this compound's PROTAC activity. |
| Downstream Signaling | Phosphorylated STAT5 (p-STAT5) | Quantification of the phosphorylated form of STAT5, a key downstream effector of BCR-ABL signaling. | Inhibition of BCR-ABL activity through degradation should lead to a decrease in p-STAT5 levels, indicating effective pathway inhibition.[8][9][10] |
| Apoptosis Induction | Cleaved Caspase-3, PARP Cleavage | Measurement of markers of apoptosis in leukemia cells. | Increased apoptosis would indicate that the degradation of BCR-ABL by this compound is effectively inducing cell death in malignant cells. |
Comparison with Alternative Therapies
The biomarker strategy for this compound can be compared with that for existing CML therapies.
| Therapy Class | Key Biomarkers for Response/Resistance |
| Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib, Dasatinib, Nilotinib, Ponatinib) | BCR-ABL1 transcript levels, BCR-ABL1 kinase domain mutations (especially T315I for earlier generation TKIs). |
| Allosteric Inhibitors (e.g., Asciminib) | BCR-ABL1 transcript levels, mutations in the myristoyl-binding pocket of BCR-ABL1, ABCG2 expression.[1][2][7] |
| This compound (BCR-ABL PROTAC Degrader) | BCR-ABL1 transcript levels, BCR-ABL protein levels, mutations in the myristoyl-binding pocket of BCR-ABL1, ABCG2 expression, downstream signaling markers (e.g., p-STAT5). |
Experimental Protocols
Quantitative Reverse Transcription PCR (RT-qPCR) for BCR-ABL1 Transcript Levels
Objective: To quantify the level of BCR-ABL1 fusion transcripts relative to a control gene.
Methodology:
-
Isolate total RNA from peripheral blood or bone marrow mononuclear cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers and probes specific for the BCR-ABL1 fusion junction and a reference gene (e.g., ABL1 or GUSB).
-
Calculate the BCR-ABL1/reference gene ratio and express the result on the International Scale (IS).
BCR-ABL1 Kinase Domain Mutation Analysis by Next-Generation Sequencing (NGS)
Objective: To identify known and novel mutations in the BCR-ABL1 kinase domain.
Methodology:
-
Extract genomic DNA or RNA from patient samples.
-
If starting with RNA, perform reverse transcription to obtain cDNA.
-
Amplify the BCR-ABL1 kinase domain using PCR.
-
Prepare a sequencing library from the PCR amplicons.
-
Perform high-throughput sequencing on an NGS platform.
-
Align sequencing reads to the ABL1 reference sequence and call variants to identify mutations.
Western Blot for BCR-ABL and p-STAT5
Objective: To assess the levels of total BCR-ABL and phosphorylated STAT5 protein.
Methodology:
-
Lyse cells isolated from patient samples to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for BCR-ABL, p-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities relative to the loading control.
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. Treatment-Emergent Resistance to Asciminib in Chronic Myeloid Leukemia Patients Due to Myristoyl-Binding Pocket-Mutant of BCR::ABL1/A337V Can Be Effectively Overcome with Dasatinib Treatment [mdpi.com]
- 3. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 4. Genetic Biomarkers in Chronic Myeloid Leukemia: What Have We Learned So Far? [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison: Siais100 vs. GZD824 in Targeting BCR-ABL
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), two distinct and innovative approaches have emerged: Siais100, a proteolysis-targeting chimera (PROTAC), and GZD824 (Olverembatinib), a third-generation tyrosine kinase inhibitor (TKI). This guide provides an objective, data-driven comparison of these two agents, focusing on their mechanisms of action, performance against wild-type and mutant BCR-ABL, and the experimental methodologies used for their evaluation.
Executive Summary
This compound and GZD824 represent two different strategies to neutralize the oncogenic BCR-ABL fusion protein. GZD824 acts as a direct inhibitor of the BCR-ABL kinase activity by competing with ATP at the kinase's active site. In contrast, this compound induces the targeted degradation of the entire BCR-ABL protein by hijacking the cell's natural protein disposal machinery. This fundamental difference in their mechanisms of action has significant implications for their efficacy, potential to overcome drug resistance, and long-term therapeutic outcomes.
Mechanism of Action
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL protein. It achieves this by simultaneously binding to the myristoyl pocket of the ABL kinase domain and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[1] This event-driven, catalytic mechanism allows a single molecule of this compound to trigger the destruction of multiple BCR-ABL protein molecules.
Figure 1: Mechanism of Action of this compound.
GZD824 (Olverembatinib): Multi-Targeted Kinase Inhibition
GZD824, also known as Olverembatinib, is a potent, orally bioavailable, third-generation pan-BCR-ABL tyrosine kinase inhibitor.[2][3] It functions by competitively binding to the ATP-binding site of the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the constitutively active signaling pathways that drive CML cell proliferation.[2] A key advantage of GZD824 is its broad-spectrum activity against not only wild-type BCR-ABL but also a wide range of clinically relevant mutants, including the highly resistant T315I "gatekeeper" mutation.[2][4] Furthermore, GZD824 exhibits multi-kinase inhibitory activity, targeting other oncogenic kinases such as SRC, FLT3, FGFR1, and PDGFRα.[4][5]
Figure 2: Mechanism of Action of GZD824.
Performance Data
The following tables summarize the available quantitative data for this compound and GZD824, allowing for a direct comparison of their potency and efficacy.
Table 1: In Vitro Potency Against Wild-Type BCR-ABL
| Compound | Metric | Cell Line | Value (nM) | Reference(s) |
| This compound | DC50 (Degradation) | K562 | 2.7 | [1][6] |
| IC50 (Proliferation) | K562 | 12 | [6][7] | |
| GZD824 | IC50 (Kinase Inhibition) | - | 0.34 | [4] |
| IC50 (Proliferation) | K562 | 0.2 | [8][9] | |
| IC50 (Proliferation) | Ku812 | 0.13 | [8][9] |
Table 2: Activity Against Resistant BCR-ABL Mutants
| Compound | Mutant | Metric | Value (nM) | Reference(s) |
| This compound | T315I | Degradation | Effective degradation reported | [1][7] |
| G250E/T315I | Degradation | Dose-dependent degradation | [6] | |
| GZD824 | T315I | IC50 (Kinase Inhibition) | 0.68 | [4] |
| T315I | IC50 (Proliferation, Ba/F3) | Potent Inhibition | [4] | |
| G250E | IC50 (Proliferation, Ba/F3) | Low nM | [10] | |
| Q252H | IC50 (Proliferation, Ba/F3) | Low nM | [10] | |
| E255K | IC50 (Proliferation, Ba/F3) | Low nM | [10] | |
| F317L | IC50 (Proliferation, Ba/F3) | Low nM | [10] |
Table 3: Multi-Kinase Inhibitory Profile of GZD824
| Kinase Target | IC50 (nM) | Reference(s) |
| FLT3 | <10 | [5] |
| FGFR1 | <10 | [5] |
| PDGFRα | <10 | [5] |
| SRC | Inhibition demonstrated | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize this compound and GZD824.
This compound: BCR-ABL Degradation Assay (Western Blot)
Figure 3: Western Blot Workflow for this compound.
-
Cell Culture: Culture CML cell lines (e.g., K562) in appropriate media to logarithmic growth phase.
-
Treatment: Seed cells in multi-well plates and treat with a range of this compound concentrations for various time points.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for BCR-ABL and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of BCR-ABL degradation.
GZD824: In Vitro Kinase Inhibition Assay
References
- 1. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. GZD824 as a FLT3, FGFR1 and PDGFRα Inhibitor Against Leukemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Siais100: A Guide for Laboratory Professionals
For immediate reference, treat Siais100 as a hazardous chemical waste. Proper disposal is crucial to ensure laboratory safety and environmental protection. This document provides detailed procedures for the safe handling and disposal of this compound, a potent BCR-ABL PROTAC degrader used in chronic myeloid leukemia (CML) research. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.
Summary of Disposal and Safety Information
All quantitative data regarding the disposal and safety of this compound is summarized in the table below. This information is derived from safety data sheets and general best practices for handling potent chemical compounds.
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste | General Laboratory Best Practices |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, lab coat, safety goggles | Standard Laboratory Safety Protocols |
| Container Type | Tightly sealed, properly labeled, chemical-resistant container | Institutional Hazardous Waste Guidelines |
| Disposal Method | Licensed hazardous waste disposal service | Regulatory Requirements |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | Standard Laboratory Spill Procedures |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in this disposal guide, it is imperative that all laboratory personnel handle the compound in accordance with their institution's established protocols for potent, biologically active agents. This includes conducting a thorough risk assessment before beginning any experiment.
This compound Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused or expired compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials, and plates), must be treated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, such as biohazardous or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.
3. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound." Follow your institution's specific labeling requirements, which may include the date of accumulation and the primary hazard.
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials.
5. Disposal:
-
Arrange for the collection of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. This compound is potent, and its effects on the environment are not fully characterized. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures for potent compounds.
-
Report the spill to your laboratory supervisor and EHS office.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and hazardous waste management procedures. If a Safety Data Sheet (SDS) is available for this compound from the manufacturer, its recommendations for disposal should be followed.
Essential Safety and Operational Guide for Handling SIAIS100
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of SIAIS100, a potent BCR-ABL PROTAC (Proteolysis Targeting Chimera) degrader. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting and to provide a reliable source of operational information.
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene). Double-gloving is recommended.
-
Body Protection: A lab coat should be worn and buttoned.
-
Respiratory Protection: In cases where aerosolization is possible or when handling the powder outside of a certified chemical fume hood, a properly fitted respirator is necessary.
All handling of this compound, especially the solid form and concentrated stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
| Storage Condition | Duration |
| Solid | |
| -20°C | 3 years |
| 4°C | 2 years |
| -80°C | 3 years |
| In solvent | |
| -80°C | 6 months |
| -20°C | 1 month |
Note: Data derived from similar compounds; always refer to the product-specific information sheet for the most accurate storage guidelines.
Disposal Plan
As a potent, biologically active molecule, all waste contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.
Waste Segregation and Collection:
-
Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, pipette tips, vials, bench paper) must be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused stock solutions, experimental media containing this compound, and the initial solvent rinses of contaminated glassware should be collected in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle). This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1][2][3]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemical waste.
Decontamination:
All non-disposable labware and surfaces that have been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol (B145695) or isopropanol) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
Final Disposal:
All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved waste management program.[2][3] The primary method of disposal for such compounds is typically high-temperature incineration by a licensed hazardous waste facility.[3] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[4]
Experimental Protocols
BCR-ABL Degradation Assay via Western Blot
This protocol outlines the procedure to assess the degradation of the BCR-ABL protein in K562 cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Following treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCR-ABL overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
-
Anti-proliferative Activity Assay using CCK-8 in K562 Cells
This protocol details the measurement of the anti-proliferative effect of this compound on K562 cells using a Cell Counting Kit-8 (CCK-8) assay.[5][6]
-
Cell Seeding:
-
Harvest K562 cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to acclimate.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium at various concentrations.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC, mediating the ubiquitination and subsequent proteasomal degradation of the BCR-ABL oncoprotein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
